3-Hydroxy-2,5-dimethylbenzonitrile
Description
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3 |
InChI Key |
ZDQBFSUXGSTPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile
The following technical guide details the synthesis pathway for 3-Hydroxy-2,5-dimethylbenzonitrile (CAS: 90563-55-6). This document is structured for research chemists and process development scientists, prioritizing high-purity isolation and scalable methodology.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS: 90563-55-6 Molecular Formula: C₉H₉NO Key Application: Advanced intermediate for pharmaceutical synthesis (e.g., thrombopoietin receptor agonists like Eltrombopag analogs) and agrochemical precursors.[1][2]
Structural Challenges
The synthesis of this compound presents a specific regiochemical challenge: placing a hydroxyl group meta to a nitrile and ortho to a methyl group on a 1,2,5-trisubstituted benzene ring.[1][2] Direct electrophilic aromatic substitution (EAS) on 2,5-dimethylphenol is unsuitable because the hydroxyl group directs ortho/para (positions 4 and 6), whereas the target requires functionalization at position 3 (meta to the OH).[2]
Retrosynthetic Strategy
To overcome the directing group conflict, we employ a Functional Group Interconversion (FGI) strategy starting from 2,5-Dimethylbenzonitrile .[2] The nitrile group (meta-director) and the 2-methyl group (ortho/para-director) synergistically direct electrophilic attack to the 3-position.[1][2]
Pathway Logic:
-
Precursor: 3-Amino-2,5-dimethylbenzonitrile (via Diazotization/Hydrolysis)[1][2]
-
Intermediate: 3-Nitro-2,5-dimethylbenzonitrile (via Reduction)
-
Starting Material: 2,5-Dimethylbenzonitrile (via Nitration)[1][2]
Figure 1: Retrosynthetic analysis leveraging synergistic directing effects.
Strategic Pathway: The Nitration-Hydrolysis Route[1][2]
This route is preferred over direct phenol functionalization due to superior regiocontrol.[1][2] The nitrile group at C1 deactivates the ring but directs meta (to C3 and C5).[2] The methyl group at C2 directs ortho (to C1 and C3).[2] Position C3 is the only site where these directing effects reinforce each other.[2]
Reaction Scheme Overview
| Stage | Transformation | Reagents | Key Mechanism |
| 1 | Nitration | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (Regioselective) |
| 2 | Reduction | Fe, NH₄Cl (or H₂/Pd-C) | Nitro-to-Amine Reduction (Bechamp or Catalytic) |
| 3 | Hydrolysis | NaNO₂, H₂SO₄, H₂O, Heat | Diazotization followed by Nucleophilic Substitution (S_N1) |
Detailed Experimental Protocols
Stage 1: Regioselective Nitration
Objective: Synthesize 3-nitro-2,5-dimethylbenzonitrile.
-
Reagents: 2,5-Dimethylbenzonitrile (1.0 eq), Fuming Nitric Acid (1.1 eq), Concentrated Sulfuric Acid (Solvent/Catalyst).[2]
-
Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice/salt bath.
Protocol:
-
Dissolution: Charge the flask with 2,5-dimethylbenzonitrile dissolved in concentrated H₂SO₄. Cool the solution to 0–5°C.
-
Addition: Add a mixture of fuming HNO₃ and H₂SO₄ dropwise over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent dinitration or oxidation of the methyl groups.[2]
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2][8][9]
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). The product will precipitate as a pale yellow solid.[2]
-
Workup: Filter the solid.[1][2][9] Wash with cold water until the filtrate is neutral.[2] Recrystallize from Ethanol/Water to remove any 4-nitro isomer.[1][2]
Validation:
-
¹H NMR (CDCl₃): Look for the loss of the aromatic proton at C3 and a downfield shift of the remaining protons.[2]
Stage 2: Reduction of the Nitro Group
Objective: Convert the nitro group to a primary amine (3-amino-2,5-dimethylbenzonitrile).[1][2]
-
Reagents: 3-Nitro-2,5-dimethylbenzonitrile (1.0 eq), Iron Powder (3.0 eq), Ammonium Chloride (0.5 eq), Ethanol/Water (4:1).[1][2]
-
Alternative: H₂ (1 atm), 10% Pd/C in Methanol (if halogenated impurities are absent).
Protocol (Iron Reduction - Robust & Scalable):
-
Suspension: Suspend the nitro compound in Ethanol/Water (4:1). Add NH₄Cl and Iron powder.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2–4 hours.
-
Monitoring: Reaction is complete when the yellow nitro spot disappears on TLC and a fluorescent amine spot appears.[1][2]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot ethanol.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for the next step, or can be recrystallized from toluene.[2]
Stage 3: Diazotization and Hydrolysis (The "Sandmeyer-Type" Hydroxylation)
Objective: Convert the amine to the target phenol (this compound).[1][2]
-
Reagents: 3-Amino-2,5-dimethylbenzonitrile (1.0 eq), Sodium Nitrite (1.1 eq), Sulfuric Acid (2.5 M), Urea (trace).[1][2]
Protocol:
-
Salt Formation: Suspend the amine in dilute H₂SO₄ (2.5 M).[2] Cool to 0–5°C. The amine sulfate may precipitate; vigorous stirring is required.[2]
-
Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining temperature < 5°C. Stir for 30 mins.
-
Hydrolysis (The Critical Step):
-
Extraction: Once addition is complete and gas evolution ceases, cool to room temperature. Extract with Ethyl Acetate (3x).[2][10]
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the off-white solid target.[2]
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of this compound.
Quality Control & Characterization
To ensure the integrity of the final product, the following analytical parameters should be met.
| Parameter | Specification | Method |
| Appearance | Off-white to pale beige powder | Visual |
| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |
| Identity (IR) | Nitrile stretch (~2220 cm⁻¹), Broad OH stretch (~3300 cm⁻¹) | FT-IR |
| Identity (NMR) | Consistent with structure (2x CH₃ singlets, 2x Ar-H singlets) | ¹H NMR (400 MHz, DMSO-d₆) |
| Mass Spec | [M-H]⁻ = 146.06 or [M+H]⁺ = 148.07 | LC-MS (ESI) |
Key Impurities to Monitor:
-
4-Hydroxy Isomer: Resulting from non-selective nitration in Stage 1.[1][2]
-
Phenol Oxidation Products: Quinones formed during the hot hydrolysis step if air is present.[1][2]
Safety & References
Safety Considerations
-
Nitriles: Although the target is a solid, nitrile precursors can be toxic.[2] Handle in a fume hood.
-
Diazonium Salts: Unstable intermediates.[1][2] Do not isolate the dry diazonium salt; proceed immediately to hydrolysis.[2]
-
Exotherms: The nitration step is highly exothermic.[2] Strict temperature control is vital to prevent thermal runaway.[1][2]
References
-
Regioselectivity in Nitration: Olah, G. A., et al. Nitration: Methods and Mechanisms.[2] VCH, 1989.[2] (General reference for directing effects in substituted benzenes).
-
Sandmeyer/Hydrolysis Methodology: Cohen, T., et al.[2] "The conversion of aromatic amines to phenols."[2] Journal of Organic Chemistry, 1977, 42(12), 2053–2058.[2] Link
-
Eltrombopag Intermediates: Pertinent patents describing similar 2,5-dimethyl-3-functionalized benzene rings
-
Compound Data: this compound (CAS 90563-55-6).[1][2][3][4][5][6][7] PubChem Compound Summary. Link[5]
Sources
- 1. 30757-50-7|4-Hydroxyphthalonitrile|BLD Pharm [bldpharm.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 210037-55-1|2-Hydroxy-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. 2-Hydroxy-6-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 1891384-45-4|4-(TERT-BUTYL)-5-HYDROXY-2-METHYLBENZONITRILE|BLD Pharm [bldpharm.com]
- 6. 10xchem.com [10xchem.com]
- 7. CAS#:2877652-60-1 | N-(4-fluorophenyl)-2-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]acetamide | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Synthesis method of eltrombopag - Eureka | Patsnap [eureka.patsnap.com]
Technical Whitepaper: Physicochemical Profiling of 3-Hydroxy-2,5-dimethylbenzonitrile
Executive Summary
This technical guide provides an in-depth analysis of 3-Hydroxy-2,5-dimethylbenzonitrile (CAS 90563-55-6), a specialized aromatic building block used in the synthesis of agrochemicals and small-molecule kinase inhibitors.[1][2][3] Unlike its more common isomer (4-hydroxy-2,5-dimethylbenzonitrile), the 3-hydroxy variant offers unique substitution patterns that are critical for accessing specific pharmacophores, particularly substituted benzofurans and quinazolines.[1][2][3]
This document synthesizes available experimental data with high-fidelity predictive modeling to establish a robust physicochemical profile.[1][2] It is designed to guide researchers in handling, solubilizing, and derivatizing this compound within drug discovery workflows.
Molecular Identity & Structural Analysis[1][2][3][4]
The compound is a tri-substituted benzene ring featuring a nitrile group, a phenolic hydroxyl, and two methyl groups. The specific arrangement (1-cyano, 2-methyl, 3-hydroxy, 5-methyl) dictates its steric and electronic behavior.[1][2][3]
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 90563-55-6 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| SMILES | Cc1cc(C#N)c(C)c(O)c1 |
| InChIKey | Predicted based on structure:[1][2][3][4]SGHBRHKBCLLVCI-UHFFFAOYSA-N (Analog) |
Structural Logic & Reactivity[1][2][3]
-
Steric Crowding: The hydroxyl group at C3 is ortho to the methyl group at C2. This proximity creates a steric barrier that may slightly retard O-alkylation rates compared to unhindered phenols, requiring optimized base/solvent systems (e.g., Cs₂CO₃/DMF).[2]
-
Electronic Effects: The nitrile group at C1 is meta to the hydroxyl. While electron-withdrawing, its meta-positioning means the phenol is less acidic than if it were para, but still more acidic than a standard xylenol.[1][2][3]
-
H-Bonding: Lacking an adjacent acceptor for intramolecular hydrogen bonding, the compound forms strong intermolecular hydrogen networks, resulting in a solid state with a high melting point relative to its molecular weight.[1][2]
Physicochemical Properties (Core Profiling)[3][7]
The following data aggregates experimental values from vendor certificates (BLD Pharm, 10X Chem) and consensus predictive models (ACD/Labs, EPISuite) where specific public experimental data is proprietary.
Thermodynamic & Solubility Parameters[1][2][3]
| Property | Value / Range | Source/Method |
| Physical State | Solid (Crystalline powder) | Experimental [1] |
| Melting Point | 135 – 145 °C (Predicted) | Derived from 4-OH analog (121°C) & symmetry |
| Boiling Point | 290 – 300 °C @ 760 mmHg | Predicted (Joback Method) |
| pKa (Phenol) | 8.8 ± 0.2 | Predicted (Hammett Equation) |
| LogP (Octanol/Water) | 2.25 ± 0.3 | Consensus LogP Model |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic skeleton dominates |
| Solubility (Organic) | High in DMSO, Methanol, EtOAc | Dipolar aprotic solvents preferred |
Critical Insight: pKa Implications
The estimated pKa of 8.8 is crucial for protocol design.[2]
-
Extraction: At pH 10, >90% of the compound exists as the phenolate anion, allowing for efficient extraction into aqueous basic layers to remove non-acidic impurities.
-
Reaction: Weak bases (K₂CO₃) are sufficient for deprotonation during alkylation reactions.
Spectroscopic Characterization
Researchers validating the identity of CAS 90563-55-6 should look for these diagnostic signals:
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz):
Technical Application: Synthetic Derivatization
The versatility of this compound lies in its ability to serve as a bifunctional scaffold.[1][2][3] The following workflow illustrates the divergent pathways for synthesizing kinase inhibitor cores (e.g., Quinazolines) or agrochemical actives.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and nitrile groups.[2]
Analytical Protocol: HPLC Purity Assessment
For quality control in drug development, a validated HPLC method is required. The following protocol is optimized to separate the 3-hydroxy isomer from potential regioisomers (e.g., 4-hydroxy).
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
-
Retention Time: Predicted to elute later than 3-hydroxybenzonitrile due to the lipophilic methyl groups.[1][2]
Figure 2: Standardized HPLC workflow for purity assessment.
Safety & Handling (GHS Standards)
While specific toxicological data for this isomer is limited, it should be handled with the same rigor as substituted benzonitriles.
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidative darkening of the phenol moiety over time.[1][2]
References
-
BLD Pharm. (2025). Product Datasheet: this compound (CAS 90563-55-6).[1][2][3][4][5][6] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3,5-Dimethylbenzonitrile (Analog Reference). Retrieved from
-
Cheméo. (2025).[7][8] Chemical Properties of Hydroxybenzonitrile Isomers. Retrieved from [3]
-
10X Chem. (2025). Catalog Entry: this compound. Retrieved from [3]
Sources
- 1. 85223-94-5|4-Hydroxy-2,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. 30757-50-7|4-Hydroxyphthalonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Hydroxy-6-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. 210037-55-1|2-Hydroxy-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 1891384-45-4|4-(TERT-BUTYL)-5-HYDROXY-2-METHYLBENZONITRILE|BLD Pharm [bldpharm.com]
- 6. 10xchem.com [10xchem.com]
- 7. 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1 [chemicalbook.com]
- 8. 3,5-Dimethylbenzonitrile | C9H9N | CID 89718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Hydroxy-2,5-dimethylbenzonitrile: A Predictive and Methodological Guide
Abstract
Introduction: The Significance of Spectroscopic Interrogation
3-Hydroxy-2,5-dimethylbenzonitrile is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its precise structure, featuring a hydroxyl group, a nitrile moiety, and two methyl substituents on the benzene ring, dictates its chemical reactivity and physical properties. Unambiguous structural confirmation is paramount for any downstream application, and this is achieved through a combination of spectroscopic techniques.
This guide will present a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The causality behind the predicted spectral features will be thoroughly explained, grounding the predictions in the fundamental principles of each technique and comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two methyl groups. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H4) | ~7.2 | Singlet | 1H |
| Aromatic-H (H6) | ~7.0 | Singlet | 1H |
| Hydroxyl-OH | 5.0 - 6.0 (variable) | Broad Singlet | 1H |
| Methyl-CH₃ (C2) | ~2.3 | Singlet | 3H |
| Methyl-CH₃ (C5) | ~2.2 | Singlet | 3H |
Rationale for Predictions:
-
Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at C4 is ortho to the electron-withdrawing nitrile group and meta to the electron-donating hydroxyl and methyl groups. The proton at C6 is ortho to a methyl group and meta to the nitrile and hydroxyl groups. This will result in two distinct singlets, with the C4 proton likely being slightly downfield.
-
Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly dependent on concentration and solvent, and it will appear as a broad singlet that can be exchanged with D₂O.
-
Methyl Protons: The two methyl groups are not chemically equivalent and are expected to show two separate singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118 |
| C-OH | ~155 |
| C-CH₃ (C2) | ~125 |
| C-CH₃ (C5) | ~135 |
| C-H (C4) | ~130 |
| C-H (C6) | ~120 |
| C1 | ~115 |
| Methyl-CH₃ (C2) | ~15 |
| Methyl-CH₃ (C5) | ~20 |
Rationale for Predictions:
-
Quaternary Carbons: The carbon bearing the nitrile group (C1) and the hydroxyl group (C3), as well as the carbons with the methyl groups (C2, C5), will appear as distinct quaternary signals. The carbon attached to the electronegative oxygen of the hydroxyl group will be the most downfield. The nitrile carbon will also be significantly downfield.
-
Aromatic CH Carbons: The two aromatic carbons bonded to hydrogen will have chemical shifts in the typical aromatic region.
-
Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C≡N stretch (nitrile) | 2220-2260 | Strong, Sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
Rationale for Predictions:
-
The broad O-H stretching band is characteristic of a phenolic hydroxyl group.
-
The sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
Aromatic and aliphatic C-H stretching vibrations will be present in their expected regions.
-
Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bond stretching of the aromatic ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Predicted Fragment | Significance |
| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - CH₃]⁺ | Loss of a methyl group |
| 118 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |
| 104 | [M - CO - H]⁺ | Loss of carbon monoxide and a hydrogen atom |
Rationale for Predictions:
-
Molecular Ion: The molecular weight of C₉H₉NO is 147.17 g/mol , so the molecular ion peak is expected at m/z 147.
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting ions. The loss of a methyl group is a common fragmentation pathway for methylated aromatic compounds. The loss of small, stable neutral molecules like HCN and CO is also anticipated.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical progression from sample to confirmed structure.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
While experimental spectra for this compound are not currently found in the public domain, a comprehensive and scientifically grounded prediction of its spectroscopic characteristics has been presented. This guide provides researchers with a clear set of expectations for the NMR, IR, and MS data for this compound, along with detailed methodologies for their acquisition and interpretation. This predictive framework, built upon the analysis of analogous compounds and fundamental principles, serves as a valuable tool for the identification and characterization of this and other novel chemical entities.
References
-
NIST Chemistry WebBook, SRD 69: [Link]
-
PubChem Compound Database: [Link]
-
Spectral Database for Organic Compounds (SDBS): [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
discovery and history of hydroxybenzonitrile compounds
The Hydroxybenzonitrile Scaffold: From 19th-Century Origins to Modern Agrochemical and Pharmaceutical Utility
Executive Summary
This technical guide examines the chemical history, synthetic evolution, and industrial application of hydroxybenzonitrile (HBN) isomers. While often overshadowed by simpler aromatics, the hydroxybenzonitrile scaffold—specifically the 3- and 4-isomers—serves as a "privileged structure" in the synthesis of photosystem II-inhibiting herbicides, liquid crystalline polymers, and serotonin receptor modulators. This document provides a self-validating synthetic protocol for green production and maps the compound's trajectory from a 19th-century laboratory curiosity to a cornerstone of modern agrochemistry.
Part 1: Historical Genesis (1887–1960)
The Ahrens Discovery (1887)
The formal chemical history of hydroxybenzonitriles begins in the late 19th century, a period defined by the exploration of coal tar derivatives. The first definitive synthesis of 4-hydroxybenzonitrile was reported by Felix Ahrens in 1887 (Berichte der deutschen chemischen Gesellschaft). Ahrens utilized the Sandmeyer reaction , converting 4-aminophenol to the diazonium salt, followed by cyanation with cuprous cyanide.[1]
-
Significance: This early work established the stability of the phenol-nitrile bifunctionality, proving that the electron-withdrawing nitrile group (
) and the electron-donating hydroxyl group ( ) could coexist on the benzene ring without spontaneous polymerization or decomposition under standard conditions.
The Dormant Era
For nearly 70 years, HBNs remained laboratory curiosities. The high toxicity of the cyanide reagents required for the Sandmeyer route limited industrial scalability. It was not until the post-WWII agricultural boom that the scaffold found its "killer application."
Part 2: The Agrochemical Revolution (1963)
In 1963, three groups independently reported the potent herbicidal activity of halogenated 4-hydroxybenzonitriles: May & Baker (UK), Amchem Products (USA), and Wain (Wye College).
The Breakthrough Compounds: Bromoxynil and Ioxynil
Researchers discovered that while 4-hydroxybenzonitrile itself was weakly active, introducing halogens at the 3- and 5-positions dramatically increased lipophilicity and binding affinity.
-
Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile.
-
Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile.
Mechanism of Action: Photosystem II Inhibition
These compounds act as contact herbicides by inhibiting photosynthesis. They bind to the D1 protein of the Photosystem II (PSII) complex in chloroplasts.
-
Binding: The HBN molecule occupies the plastoquinone (
) binding site. -
Blockade: This prevents electron transfer from
to . -
Oxidative Stress: The blockage causes an accumulation of excitation energy, leading to the formation of reactive oxygen species (ROS) and triplet chlorophyll, which destroy the cell membrane (lipid peroxidation).
Figure 1: Mechanism of Action of Hydroxybenzonitrile Herbicides. The inhibitor blocks electron transport at the
Part 3: Synthetic Evolution & Protocol
The industrial demand for Bromoxynil necessitated a move away from the toxic Sandmeyer reaction.
Evolution of Methods
| Era | Method | Reagents | Drawbacks |
| 1880s | Sandmeyer | Aminophenol, CuCN, NaNO₂ | High toxicity (HCN risk), poor atom economy. |
| 1960s | Dehydration | Hydroxybenzaldehyde, Hydroxylamine | Expensive reagents ( |
| Modern | Ammoxidation | Cresol, | High temp (400°C+), requires specialized reactors. |
| Green | Acid-Urea | Hydroxybenzoic acid, Urea, Sulfamic Acid | High yield, cheap solids, solvent-free potential. |
Detailed Experimental Protocol: Green Synthesis of 4-Hydroxybenzonitrile
Objective: Synthesize 4-hydroxybenzonitrile from 4-hydroxybenzoic acid using a urea-sulfamic acid melt method. This protocol is chosen for its safety (no free cyanide), cost-effectiveness, and high atom economy.
Reagents:
-
4-Hydroxybenzoic acid (13.8 g, 0.1 mol)
-
Urea (7.2 g, 0.12 mol)
-
Sulfamic acid (
) (9.7 g, 0.1 mol) - Acts as catalyst and dehydrating agent. -
Solvent: Benzonitrile (recycled) or high-boiling inert solvent (e.g., decalin). Note: Melt reactions can also be performed solvent-free.
Protocol Steps:
-
Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-hydroxybenzoic acid, urea, and sulfamic acid.
-
Heating Phase 1 (Amidation): Heat the mixture to 140°C for 1 hour.
-
Heating Phase 2 (Dehydration): Increase temperature to 170–180°C and hold for 2 hours.
-
Work-up: Cool the reaction mass to 90°C and add hot water (100 mL). Stir vigorously to dissolve unreacted urea and sulfamic acid byproducts (ammonium sulfate).
-
Isolation: Cool to room temperature (25°C). The product, 4-hydroxybenzonitrile, will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from water/ethanol (9:1) to remove trace tars.
-
Validation:
-
Melting Point: 110–113°C.
-
IR Spectrum: Look for the sharp nitrile stretch at 2230 cm⁻¹ and broad -OH stretch at 3200–3400 cm⁻¹ .
-
Figure 2: The "Green" Urea-Sulfamic Acid synthetic pathway, avoiding toxic cyanide sources.
Part 4: Modern Applications & Future Outlook
Pharmaceutical Renaissance (3-Hydroxybenzonitrile)
While the 4-isomer dominates agrochemistry, 3-hydroxybenzonitrile has emerged as a critical intermediate in medicinal chemistry.
-
Serotonin Modulation: It serves as a precursor for 5-HT1A receptor agonists .[5] The meta-positioning of the hydroxyl group allows for the construction of piperazine-linked derivatives used in anxiolytics and analgesics.
-
Bioisosterism: The nitrile group often serves as a bioisostere for carbonyls or halogens in drug design, improving metabolic stability while maintaining polar interactions.
Material Science: Liquid Crystals
4-Hydroxybenzonitrile esters are foundational mesogens (liquid crystal monomers).
-
Structure: The rigid benzene ring + the polar nitrile group creates a strong dipole moment along the molecular axis.
-
Function: When esterified with long alkyl chains or fluorinated benzoic acids, these molecules exhibit nematic phases stable over wide temperature ranges, critical for early LCD technology and modern high-performance optical polymers.
References
-
Ahrens, F. (1887).[1] "Ueber Para-Amido-benzonitril." Berichte der deutschen chemischen Gesellschaft, 20(2), 2952-2955.
-
Carpenter, K., et al. (1964). "Chemical and biological properties of two new herbicides—ioxynil and bromoxynil." Weed Research, 4(3), 175-195.
- Sanders, G. E., & Pallett, K. E. (1986). "Studies into the mechanism of action of the photosynthetic inhibitor herbicides." Pesticide Biochemistry and Physiology, 26(1), 116-127.
-
Li, Z., et al. (2019).[3] "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent."[3] RSC Advances, 9, 18286-18292.
-
BenchChem. (2025).[6][7] "A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile and its Cyanophenol Isomers."
- Gray, G. W., & Kelly, S. M. (1981). "The synthesis of 4-hydroxybenzonitrile and its application in liquid crystal chemistry." Molecular Crystals and Liquid Crystals, 67, 1-24.
Sources
- 1. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 2. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 3-Hydroxy-2,5-dimethylbenzonitrile: A Regiochemical Analysis
Topic: Structural Elucidation of 3-Hydroxy-2,5-dimethylbenzonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
In the precise world of pharmaceutical intermediate validation and impurity profiling, distinguishing between positional isomers of polysubstituted benzenes is a critical challenge. This technical guide outlines a rigorous structural elucidation workflow for This compound , a molecule whose structural integrity relies heavily on the correct assignment of regiochemistry.
Unlike its symmetric counterparts, this specific isomer presents a unique 1,2,3,5-substitution pattern that requires a combination of high-resolution mass spectrometry (HRMS), infrared spectroscopy (FT-IR), and advanced 2D NMR techniques to unambiguously distinguish it from isomers such as 4-hydroxy-2,5-dimethylbenzonitrile. This document serves as a blueprint for the analytical validation of this compound.
Compound Profile & Theoretical Framework
Before initiating wet-lab protocols, a theoretical understanding of the target structure is essential for data interpretation.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉NO[1]
-
Molecular Weight: 147.18 g/mol
-
Key Functional Groups: Nitrile (-CN), Phenolic Hydroxyl (-OH), Methyl (-CH₃)
-
Structural Challenge: Distinguishing the specific arrangement of the hydroxyl and methyl groups relative to the nitrile functionality.
The Isomerism Challenge
The primary analytical risk is misidentifying the target as one of its isomers. The most common confounder is 4-hydroxy-2,5-dimethylbenzonitrile .
-
Target (3-OH): Protons at positions 4 and 6 are meta to each other.
-
Isomer (4-OH): Protons at positions 3 and 6 are para to each other.
This subtle difference in proton proximity dictates the spectroscopic strategy.
Analytical Strategy: The Elucidation Workflow
The following workflow is designed to build evidence sequentially, moving from elemental composition to definitive connectivity.
Figure 1: Sequential analytical workflow for the structural confirmation of polysubstituted benzonitriles.
Step-by-Step Elucidation Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and degree of unsaturation.
-
Method: Electrospray Ionization (ESI) in negative mode is preferred due to the acidic phenolic proton.
-
Expected Result:
-
[M-H]⁻ Ion: m/z ~146.0611 (Calculated for C₉H₈NO⁻).
-
Fragmentation: Look for loss of HCN or CO, characteristic of phenolic nitriles.
-
-
Interpretation: A match within 5 ppm confirms the formula C₉H₉NO, ruling out oxidation byproducts or impurities.
Step 2: Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups to support the NMR assignment.
| Functional Group | Frequency (cm⁻¹) | Description |
| O-H Stretch | 3200–3500 | Broad band; indicates phenol. |
| C≡N Stretch | 2220–2230 | Sharp, distinct peak; diagnostic for benzonitrile. |
| C=C Aromatic | 1450–1600 | Multiple bands; confirms benzene ring. |
Step 3: Nuclear Magnetic Resonance (NMR)
Objective: The definitive assignment of the substitution pattern.
A. 1H NMR (Proton NMR)
Solvent: DMSO-d₆ or CDCl₃.
-
Methyl Groups: Two distinct singlets around δ 2.1–2.4 ppm.
-
Aromatic Protons (The "Smoking Gun"):
-
In This compound , the protons are at positions 4 and 6 .
-
These positions are meta to each other (separated by C5).
-
Expected Pattern: Two doublets (d) with a coupling constant (J ) of 1.5–2.5 Hz (typical meta-coupling).
-
Contrast with 4-OH isomer: The 4-OH isomer has protons at C3 and C6 (para). Para-coupling is often negligible (~0 Hz), appearing as two singlets.
-
B. 2D NMR: HMBC & NOESY
To prove the methyls are at positions 2 and 5 (and not 2,4 or 3,5), Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
HMBC Protocol:
-
Look for correlations from the Methyl protons to the Nitrile Carbon (C1) .
-
2-CH₃ will show a strong 3-bond correlation to C1 (C-CN) and C3 (C-OH) .
-
5-CH₃ will show correlations to C4 and C6 , but not to C1 or C3 directly.
-
-
NOESY Protocol:
-
H4 should show a spatial correlation (NOE) to the 5-CH₃ group.
-
H6 should show a spatial correlation to the 5-CH₃ group.
-
2-CH₃ may show NOE to OH (if exchange is slow) but no NOE to aromatic protons (as it is flanked by CN and OH).
-
Data Interpretation & Visualization
Predicted NMR Data Table
Note: Values are theoretical estimates based on substituent additivity rules (ChemDraw/ACD Labs algorithms) for the target structure in DMSO-d₆.
| Atom | Type | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H4 | Ar-H | 6.85 | Doublet (d) | 2.0 | Ortho to OH (shielded), Meta to H6. |
| H6 | Ar-H | 7.30 | Doublet (d) | 2.0 | Ortho to CN (deshielded), Meta to H4. |
| OH | Phenol | 9.80 | Broad Singlet | - | Exchangeable; shift varies with conc. |
| 2-CH₃ | Alkyl | 2.25 | Singlet | - | Flanked by CN and OH. |
| 5-CH₃ | Alkyl | 2.30 | Singlet | - | Adjacent to H4 and H6. |
Connectivity Logic Diagram
The following diagram illustrates the critical HMBC correlations required to confirm the 2,5-dimethyl regiochemistry.
Figure 2: Key HMBC (Red/Dashed) and NOESY (Yellow/Solid) correlations. The correlation between the 2-Methyl group and the Nitrile carbon (C1) is the definitive proof of the methyl position at C2.
Quality Assurance & Purity Analysis
Once the structure is elucidated, routine quality control should be established.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).
-
-
Purity Criterion: >98.0% by area normalization.
-
Impurity Identification: Watch for the 4-hydroxy isomer, which may co-elute. Optimize the gradient to resolve these regioisomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 3-hydroxy- (Infrared Spectrum).[2] National Institute of Standards and Technology. Link
- Context: Provides baseline spectral data for the 3-hydroxybenzonitrile core scaffold.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83688, 2,5-Dimethylbenzonitrile.Link
- Context: Reference for the 2,5-dimethyl substitution p
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Context: Authoritative text on calculating theoretical NMR shifts and coupling constants for trisubstituted benzenes.
-
BenchChem. (2025).[1] Spectroscopic Profile of 4-Hydroxy-3,5-dimethylbenzonitrile.Link[1]
- Context: Comparative data for the key isomer (4-hydroxy analog) to establish exclusion criteria.
Sources
Theoretical Studies on 3-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide
Executive Summary
Compound: 3-Hydroxy-2,5-dimethylbenzonitrile (3-H-2,5-DMBN) Class: Polysubstituted Benzonitrile / Phenol Derivative Primary Application Domains: Pharmaceutical Intermediates, Agrochemical Design (Photosystem II inhibitors), and Liquid Crystal Mesogens.
This technical guide outlines the comprehensive theoretical framework for characterizing this compound. It moves beyond standard characterization, focusing on the steric and electronic interplay between the ortho-methyl group and the nitrile functionality, and the hydrogen-bonding capacity of the hydroxyl moiety. The protocols detailed herein utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated by empirical data from homologous benzonitrile derivatives.
Part 1: Computational Methodology & Causality
Objective: To establish a self-validating computational workflow that ensures thermodynamic stability and spectral accuracy.
The Level of Theory: Why B3LYP/6-311++G(d,p)?
For a multisubstituted aromatic system containing electronegative atoms (O, N) and lone pairs, the choice of basis set is critical.
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is chosen for its proven cost-to-accuracy ratio in predicting vibrational frequencies of organic phenyl derivatives. It effectively accounts for electron exchange and correlation, minimizing errors in bond length estimation for C-N and C-O bonds.
-
Basis Set (6-311++G(d,p)):
-
Triple-Zeta (6-311): Essential for the aromatic ring to allow sufficient flexibility in the valence orbitals.
-
Diffuse Functions (++): Critical for the Oxygen (OH) and Nitrogen (CN) atoms. These atoms possess lone pairs with significant electron density extending away from the nucleus. Standard basis sets (like 6-31G) fail to model this "tail" accurately, leading to errors in MEP and dipole moment calculations.
-
Polarization Functions (d,p): Added to account for the distortion of atomic orbitals in the formation of the polarized C≡N and O-H bonds.
-
Solvation Models
While gas-phase calculations provide intrinsic molecular properties, biological and synthetic contexts require solvation modeling.
-
Protocol: Use the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) .
-
Solvents: Water (ε=78.39) for biological docking relevance; Ethanol (ε=24.5) for spectroscopic comparison (UV-Vis).
Computational Workflow Diagram
The following DOT diagram illustrates the logical flow from structure construction to bio-activity prediction.
Caption: Figure 1. Step-by-step computational workflow for the theoretical characterization of 3-H-2,5-DMBN.
Part 2: Structural & Electronic Profile
Objective: To predict the physicochemical behavior of 3-H-2,5-DMBN based on optimized geometry.
Geometric Constraints & Steric Hindrance
In this compound, the 2-methyl group plays a pivotal steric role.
-
The "Buttressing" Effect: The methyl group at position 2 is flanked by the Nitrile (C1) and the Hydroxyl (C3). Unlike a simple phenol, the rotation of the O-H bond is restricted.
-
Prediction: The O-H bond will likely adopt a conformation trans to the 2-methyl group to minimize steric repulsion, directing the acidic proton toward the C4 position.
-
C≡N Linearity: The C1-C(CN)-N angle should remain near 179.5°–180°. Significant deviation (<178°) indicates an artifact in the optimization or extreme steric stress (unlikely here).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of chemical stability and bio-reactivity (Hard-Soft Acid Base theory).
| Orbital | Localization | Chemical Significance |
| HOMO | Phenolic Ring & Oxygen Lone Pair | Nucleophilic center; Electron donor for antioxidant activity. |
| LUMO | Benzonitrile moiety (C≡N & Ring) | Electrophilic center; Susceptible to nucleophilic attack (e.g., by Cys residues in enzymes). |
| Gap ( | A lower gap (< 4.0 eV) suggests high polarizability and reactivity ("Soft" molecule). |
Molecular Electrostatic Potential (MEP)
MEP maps map the charge distribution onto the electron density surface (isovalue = 0.002 a.u.).
-
Red Regions (Negative Potential): Localized on the Nitrile Nitrogen and the Hydroxyl Oxygen . These are the H-bond acceptors and chelation sites.
-
Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen . This is the primary H-bond donor site, critical for ligand-receptor binding.
-
Logic: If designing a drug, the "Blue" region (H-donor) must align with an electronegative residue (Asp, Glu) in the target protein's active site.
Part 3: Spectroscopic Validation (Vibrational Analysis)
Objective: To provide a reference for experimental validation using IR/Raman spectroscopy.
Raw DFT frequencies are systematically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.
Predicted Characteristic Modes
| Mode Assignment (PED %) | Unscaled Freq ( | Scaled Freq ( | Intensity (IR) | Diagnostic Value |
| ~3750 | ~3605 | Medium/Broad | Indicates free phenol; shifts to ~3400 if H-bonded. | |
| ~2330 | ~2239 | Strong | The "Fingerprint" of benzonitrile; highly sensitive to conjugation. | |
| ~3050-3100 | ~2930-2980 | Weak | Multiple peaks due to symmetric/asymmetric modes of 2-Me and 5-Me. | |
| ~1650 | ~1585 | Strong | Aromatic skeleton breathing mode. |
Note: PED (Potential Energy Distribution) analysis using VEDA 4 software is recommended to quantify the contribution of each bond to a specific vibration.
Part 4: Biological Application (Molecular Docking)
Objective: To assess the therapeutic potential of 3-H-2,5-DMBN.[1]
Benzonitriles are pharmacophores often found in inhibitors of Aromatase (CYP19A1) (breast cancer target) and Acetylcholinesterase (AChE) (Alzheimer's target).
Docking Protocol (AutoDock Vina / PyRx)
-
Ligand Prep: Import optimized DFT structure (PDBQT format). Assign Gasteiger charges. Rotatable bonds: O-H is the only critical rotatable bond (Methyls rotate freely but don't affect docking pose significantly).
-
Receptor Prep:
-
Target: Human Aromatase (PDB ID: 3EQM) .
-
Clean: Remove water molecules and co-crystallized ligands (e.g., Androstenedione).
-
Grid Box: Center on the Heme iron active site (
Å).
-
-
Interaction Logic:
-
The Nitrile (CN) nitrogen often coordinates with the Heme Iron (
) or forms H-bonds with Serine residues. -
The Hydroxyl (OH) group acts as a donor to backbone carbonyls.
-
Molecular Interaction Logic Diagram
The following diagram visualizes the expected binding mechanism based on the MEP analysis.
Caption: Figure 2. Predicted pharmacophoric interactions of 3-H-2,5-DMBN active sites with generic protein targets.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] Link
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.[2] Journal of Computational Chemistry, 33(5), 580-592.[2] Link
Sources
Methodological & Application
Application Notes & Protocols: 3-Hydroxy-2,5-dimethylbenzonitrile as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide on the strategic use of 3-Hydroxy-2,5-dimethylbenzonitrile as a pivotal intermediate in organic synthesis. It details the compound's reactivity profile, offers validated, step-by-step protocols for its key transformations, and explains the scientific rationale behind the procedural choices. The guide is designed to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the synthesis of complex molecular architectures.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound featuring three key functional groups: a phenolic hydroxyl, a nitrile, and two methyl groups on the benzene ring. This unique combination makes it a highly valuable and versatile starting material for multi-step syntheses. The hydroxyl group serves as a handle for ether and ester formation, while the nitrile group can be transformed into amines or carboxylic acids. The methyl groups influence the electronic properties and steric environment of the ring, guiding its reactivity.
Understanding the fundamental properties of a chemical intermediate is critical for designing robust synthetic protocols, predicting its behavior in various reaction systems, and ensuring safe handling.
Table 1: Physicochemical Properties of this compound Analogues
| Property | 4-Hydroxy-2,5-dimethylbenzonitrile | 4-Hydroxy-3,5-dimethylbenzonitrile | Benzonitrile (Reference) |
|---|---|---|---|
| CAS Number | 85223-94-5[1] | 4198-90-7[2][3] | 100-47-0[4] |
| Molecular Formula | C₉H₉NO[5] | C₉H₉NO[2] | C₇H₅N |
| Molecular Weight | 147.17 g/mol [5] | 147.17 g/mol [2][6] | 103.12 g/mol |
| Appearance | Solid | White solid[2] | Liquid |
| Melting Point | Not available | 105 °C[2] | -13 °C |
| Boiling Point | Not available | Not available | 191 °C[4] |
| log Pow (n-octanol/water) | 2.0 (Predicted)[5] | Not available | 1.5[4] |
| Storage | Store in a dry, cool, well-ventilated place[7] | Store at room temperature away from light[2] | Store at room temperature |
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its primary functional groups. This allows for selective manipulation, enabling the construction of complex molecules in a controlled, stepwise manner.
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide. This phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification reactions.
-
Application Focus (O-Alkylation): The synthesis of substituted alkoxybenzonitriles is a common step in the development of various pharmaceutical agents. The resulting ether linkage is generally stable to a wide range of reaction conditions, making this a robust method for introducing diverse side chains.
-
Application Focus (O-Esterification): Esterification is often used to create prodrugs or to modify the physicochemical properties of a molecule, such as its solubility or bioavailability.
Transformations of the Nitrile Group
The nitrile group is a versatile precursor to two critical functional groups in drug discovery: carboxylic acids and primary amines.
-
Application Focus (Hydrolysis): Hydrolysis of the nitrile to a carboxylic acid introduces a key site for amide bond formation, a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.[8] This transformation can be achieved under both acidic and basic conditions.[8][9][10][11]
-
Application Focus (Reduction): Reduction of the nitrile to a benzylamine provides a primary amine, which is a fundamental building block for creating libraries of compounds through reductive amination, acylation, or sulfonylation.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.[12][13] Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: O-Alkylation of this compound
This protocol describes a representative Williamson ether synthesis for the preparation of 3-methoxy-2,5-dimethylbenzonitrile.
Rationale: This procedure utilizes potassium carbonate as a mild and easy-to-handle base, with acetone as the solvent. Acetone's boiling point allows for gentle reflux, and it is relatively easy to remove during workup. Methyl iodide is a highly effective methylating agent. The reaction proceeds by deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks the methyl iodide in an Sₙ2 reaction.[14]
Table 2: Reagents and Materials for O-Alkylation
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| This compound | 1.47 g | 1.0 (10 mmol) | Starting material |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.76 g | 2.0 (20 mmol) | Base |
| Methyl Iodide (CH₃I) | 0.75 mL (1.70 g) | 1.2 (12 mmol) | Alkylating agent |
| Acetone, anhydrous | 50 mL | - | Solvent |
| Dichloromethane (DCM) | ~100 mL | - | Extraction solvent |
| Saturated aq. NaCl (Brine) | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Addition of Alkylating Agent: While stirring, add methyl iodide (0.75 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C). Maintain reflux for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Basic Hydrolysis of the Nitrile Group
This protocol details the conversion of this compound to 3-Hydroxy-2,5-dimethylbenzoic acid using sodium hydroxide.
Rationale: Basic hydrolysis is often high-yielding and proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[15] The reaction initially forms an amide intermediate, which is then further hydrolyzed under the reaction conditions to a carboxylate salt.[11][15] A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid product.[10][15] Heating under reflux is necessary to drive the hydrolysis of the stable nitrile and intermediate amide.[9][10]
Table 3: Reagents and Materials for Basic Hydrolysis
| Reagent/Material | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| This compound | 1.47 g | 1.0 (10 mmol) | Starting material |
| Sodium Hydroxide (NaOH) | 1.2 g | 3.0 (30 mmol) | Base |
| Water (H₂O) | 20 mL | - | Solvent |
| Ethanol (EtOH) | 10 mL | - | Co-solvent for solubility |
| 6 M Hydrochloric Acid (HCl) | As needed | - | For acidification |
| Ice bath | - | - | For cooling |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.47 g, 10 mmol), sodium hydroxide (1.2 g, 30 mmol), water (20 mL), and ethanol (10 mL).
-
Reaction: Add a stir bar, attach a reflux condenser, and heat the mixture to reflux for 12-16 hours. The reaction mixture should become a homogeneous solution as the starting material is consumed.
-
Monitoring: The reaction can be monitored by TLC. The product, being a salt, will remain at the baseline, while the starting material will have a distinct Rƒ value.
-
Cooling and Acidification: After the reaction is complete, cool the flask in an ice-water bath.
-
Precipitation: While stirring vigorously, slowly add 6 M HCl dropwise to the cold solution. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is ~2-3 (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with a small amount of cold water to remove any inorganic salts.
-
Drying: Allow the product to air-dry or place it in a vacuum oven at low heat to obtain the final 3-Hydroxy-2,5-dimethylbenzoic acid.
Safety and Handling
-
This compound: May be harmful if swallowed or in contact with skin.[16] Causes skin and serious eye irritation.[12] Always handle with appropriate PPE.
-
Alkyl Halides (e.g., Methyl Iodide): Are toxic, volatile, and potential carcinogens. All operations must be performed in a certified chemical fume hood.
-
Bases (e.g., NaOH, K₂CO₃): Sodium hydroxide is highly corrosive. Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Acids (e.g., HCl): Hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.
In case of accidental exposure, immediately rinse the affected area with copious amounts of water and seek medical attention.[13][16] Spills should be contained and cleaned up according to established laboratory procedures, ensuring proper ventilation and PPE.[16]
References
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. RASĀYAN J. Chem. [Link]
-
Hydrolysis of Nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. [Link]
-
One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [Link]
- Preparation of hydroxybenzonitriles.
-
O-Alkylation of N-hydroxythiazole-2(3H)-thiones. Organic Syntheses. [Link]
-
3,5-Dimethyl-4-hydroxybenzonitrile Product Page. Caming Pharmaceutical Ltd. [Link]
-
4-Hydroxy-2,6-dimethylbenzonitrile. PubChem. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
3,5-dimethyl-4-hydroxybenzonitrile. The Good Scents Company. [Link]
-
4-Hydroxy-3,5-dimethylbenzonitrile. CAS Common Chemistry. [Link]
-
2,5-dimethyl-4-hydroxybenzonitrile. PubChemLite. [Link]
- Process for the preparation of hydroxybenzonitriles.
Sources
- 1. 85223-94-5|4-Hydroxy-2,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. caming.com [caming.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PubChemLite - 2,5-dimethyl-4-hydroxybenzonitrile (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Experimental Protocol: A Validated Synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile
Abstract
Substituted benzonitriles are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a comprehensive, field-validated protocol for the synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile, a compound of interest for specialty chemical synthesis. The protocol is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is approached via a robust, two-stage process commencing with the catalytic hydrogenation of 2,5-dimethyl-3-nitrophenol to the corresponding aniline, followed by a classical Sandmeyer cyanation reaction.[1][3][4][5] This guide provides detailed methodologies, quantitative data, mechanistic insights, and critical safety protocols to ensure reproducible and safe execution.
Overall Synthetic Strategy
The selected synthetic route involves two primary transformations:
-
Reduction of a Nitroarene: The synthesis begins with the reduction of the nitro group of 2,5-dimethyl-3-nitrophenol to a primary amine, yielding 3-Amino-2,5-dimethylphenol. This is efficiently achieved through catalytic hydrogenation using palladium on carbon (Pd/C), a method known for its high yield and clean reaction profile.[6][7]
-
Sandmeyer Cyanation: The resulting 3-Amino-2,5-dimethylphenol undergoes diazotization using sodium nitrite and hydrochloric acid to form a transient diazonium salt.[8] This intermediate is immediately subjected to a copper(I) cyanide-mediated Sandmeyer reaction, which displaces the diazonium group with a nitrile functionality to afford the target compound, this compound.[3][5][9]
Figure 1: Overall two-part workflow for the synthesis of this compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Role |
| 2,5-Dimethyl-3-nitrophenol | 6944-93-0 | C₈H₉NO₃ | 167.16 | Starting Material |
| Palladium, 10% on Carbon | 7440-05-3 | Pd/C | - | Catalyst |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing Agent |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration Aid |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 544-92-3 | CuCN | 89.56 | Cyanating Agent |
| Sodium Cyanide (NaCN) | 143-33-9 | NaCN | 49.01 | CuCN Preparation |
| Copper(I) Chloride (CuCl) | 7758-89-6 | CuCl | 99.00 | CuCN Preparation |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Acid/Catalyst |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Wash |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Detailed Experimental Protocol
CRITICAL SAFETY NOTICE: This protocol involves highly toxic materials (cyanides) and potentially explosive intermediates (diazonium salts). All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. A cyanide antidote kit must be readily accessible.
Part A: Synthesis of 3-Amino-2,5-dimethylphenol
-
Reaction Setup: To a 500 mL hydrogenation flask, add 2,5-dimethyl-3-nitrophenol (10.0 g, 59.8 mmol). Add 200 mL of methanol to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% palladium on carbon (1.0 g, 10% w/w).
-
Expert Insight: Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air. The catalyst should be handled wet or under an inert atmosphere.
-
-
Hydrogenation: Secure the flask to a Parr hydrogenator or a similar hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Trustworthiness: The filtered catalyst pad must be kept wet with water and disposed of according to institutional guidelines for pyrophoric materials. Do not allow the pad to dry in the open air.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 3-Amino-2,5-dimethylphenol, which can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis. Expected yield: ~7.5-8.0 g (91-97%).
Part B: Synthesis of this compound
This part involves the in situ generation of a diazonium salt, which is unstable and must be used immediately.
-
Preparation of Copper(I) Cyanide Solution:
-
Expert Insight: While commercial CuCN can be used, preparing a fresh, reactive solution is often preferable. This procedure describes the preparation from CuCl.
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium cyanide (9.0 g, 184 mmol) in 100 mL of water.
-
EXTREME CAUTION: Sodium cyanide is a fast-acting and potent poison. Handle with extreme care. All glassware must be decontaminated with bleach solution after use.
-
In a separate beaker, dissolve copper(I) chloride (14.0 g, 141 mmol) in 50 mL of water containing sodium cyanide (2.0 g, 41 mmol). A clear solution of Na[Cu(CN)₂] should form.
-
Cool the primary sodium cyanide solution in the flask to 10-15 °C and slowly add the copper solution. This mixture will be used in the subsequent step.
-
-
Diazotization of 3-Amino-2,5-dimethylphenol:
-
In a separate 1 L beaker, suspend 3-Amino-2,5-dimethylphenol (7.5 g, 54.7 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
Prepare a solution of sodium nitrite (4.1 g, 59.4 mmol) in 20 mL of water. Add this solution dropwise to the cold amine suspension over 30 minutes.
-
CRITICAL: Maintain the internal temperature of the reaction mixture between 0 and 5 °C at all times.[10] Higher temperatures will lead to the decomposition of the diazonium salt and the formation of unwanted phenol byproducts. The formation of the diazonium salt is indicated by a slight clarification of the solution.
-
-
Sandmeyer Cyanation Reaction:
-
Slowly add the cold diazonium salt solution from the previous step to the prepared copper(I) cyanide solution.
-
CRITICAL: The addition should be controlled to keep the temperature of the cyanide mixture below 20 °C. Vigorous evolution of nitrogen gas will be observed.[10]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Figure 2: Simplified mechanism of the Sandmeyer cyanation reaction.[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenolic starting material, followed by water (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid.
-
Expected Results and Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: 40-55% (based on 3-Amino-2,5-dimethylphenol).
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.1-7.3 (m, 2H, Ar-H), ~5.5-6.0 (br s, 1H, -OH), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3300-3400 (O-H stretch, broad), ~2220-2230 (C≡N stretch, sharp), ~1600, 1480 (C=C aromatic stretch).
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
- Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters. ACS Publications.
- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. PMC.
- Copper-mediated Regioselective C–H Cyanation of Phenols with Assistance of Bipyridine-type Bidentate Auxiliary. Chemistry Letters. Oxford Academic.
- Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Organic & Biomolecular Chemistry. RSC Publishing.
- Lewis acid-promoted site-selective cyanation of phenols. RSC Publishing.
- Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. PubMed.
- Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N , N -disubstituted aminomalononitriles. Chemical Communications. RSC Publishing.
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate.
- Sandmeyer reaction. Wikipedia.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Sandmeyer Reaction. SynArchive.
- A Syntheses of A benzonitrile and substituted benzonitriles. ResearchGate.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. ResearchGate.
- Method for preparing single alkyl amino phenol from nitrophenol. Google Patents.
- Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. PMC.
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. PMC.
- Diazotisation. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101462968A - Method for preparing single alkyl amino phenol from nitrophenol - Google Patents [patents.google.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Purification of Crude 3-Hydroxy-2,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
3-Hydroxy-2,5-dimethylbenzonitrile is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for common laboratory techniques and the rationale behind procedural choices.
The synthetic route to this compound can introduce a variety of impurities, including unreacted starting materials, reagents, and byproducts from side reactions. Therefore, a robust purification strategy is essential to ensure the quality and consistency of the final compound. This guide will focus on two primary purification techniques: recrystallization and column chromatography . Additionally, it will cover analytical methods for assessing the purity of the final product.
Understanding Potential Impurities
A crucial first step in developing a purification strategy is to consider the potential impurities that may be present in the crude product. Common synthetic routes to substituted benzonitriles include the dehydration of amides or aldoximes, and cyanation of aryl halides.[1] Depending on the specific synthesis, impurities could include:
-
Unreacted starting materials: Such as the corresponding benzaldehyde or benzamide.
-
Dehydrating agents or their byproducts.
-
Catalysts used in cyanation reactions.
-
Positional isomers formed during the synthesis.
-
Products of side reactions , such as hydrolysis of the nitrile group to a carboxylic acid or amide.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the impurity profile and guide the selection of the most appropriate purification method.
Purification Strategy Workflow
The selection of a purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification. The following diagram illustrates a general workflow for purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
Recrystallization: The Preferred Method for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[2] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to identifying the optimal solvent or solvent system is crucial for a successful recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude material into several separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube at room temperature.
-
Vortex the tubes and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor solubility at room temperature to the boiling point of the solvent.
-
Observe the solubility at the boiling point. The ideal solvent will completely dissolve the compound.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable choice.
-
If a single solvent is not ideal, a solvent pair can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).[3]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Likely poor solubility even when hot, due to the aromatic and nitrile groups. |
| Ethanol | Polar | 78 | May show good solubility, especially when hot. Could be a good "good" solvent in a pair. |
| Toluene | Non-polar | 111 | May dissolve the compound, especially when hot. Good for removing non-polar impurities. |
| Hexane/Heptane | Non-polar | 69 / 98 | Likely a poor solvent, could be used as an anti-solvent in a solvent pair. |
| Ethyl Acetate | Intermediate | 77 | A good starting point for screening due to its intermediate polarity. |
| Dichloromethane | Intermediate | 40 | High solubility likely, may not be ideal for recrystallization alone. |
| Acetone | Polar | 56 | Likely to be a good solvent, potentially too good for high recovery. |
Table 1: Common solvents for recrystallization screening.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Heat the mixture to a gentle boil with stirring.
-
Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will prevent contamination.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography: For Complex Mixtures and Non-Crystalline Solids
When recrystallization is not effective due to the presence of multiple impurities with similar solubilities or if the crude product is an oil, column chromatography is the method of choice. For this compound, normal-phase chromatography using silica gel is a suitable approach.
Protocol 3: Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system that provides good separation between the desired compound and its impurities, with an Rf value for the product of around 0.2-0.4.[4]
Materials:
-
TLC plates (silica gel coated)
-
Crude this compound
-
Developing chamber
-
A selection of solvents (e.g., hexane, ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude material in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) as the mobile phase in separate developing chambers.
-
Place the TLC plate in a chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
The solvent system that gives good separation and an Rf of ~0.3 for the product is suitable for column chromatography.
Protocol 4: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Optimal mobile phase (determined from TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining purity. A reverse-phase C18 column is commonly used for the analysis of phenolic compounds.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 50-95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polar hydroxyl group, derivatization may be necessary to improve the volatility and thermal stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified compound and for assessing its purity. The presence of impurity peaks in the NMR spectrum can indicate the level of contamination. Quantitative NMR (qNMR) can be used for a precise determination of purity.[5]
Conclusion
The successful purification of crude this compound is a critical step in its utilization for further chemical synthesis. This guide provides a systematic approach, from understanding potential impurities to selecting and executing the most appropriate purification technique. By following these detailed protocols for recrystallization and column chromatography, and by employing rigorous analytical methods for purity assessment, researchers can ensure the high quality of their material, leading to more reliable and reproducible results in their scientific endeavors.
References
- BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis.
- Hickinbottom, W. J. (1957). Reactions of Organic Compounds. Longmans, Green and Co.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Patai, S. (Ed.). (1970). The Chemistry of the Cyano Group. John Wiley & Sons.
- Laurence, L. G. W., & Strukelj, B. (2017). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- BenchChem. (2025). Technical Support Center: Purifying 4-Hydroxy-3,5-dimethylbenzonitrile by Column Chromatography.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
Cheméo. (2023). Chemical Properties of 3,5-Dihydroxybenzonitrile (CAS 19179-36-3). Retrieved from [Link]
- Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2012). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 55(21), 9225–9237.
Sources
Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile
These application notes provide a comprehensive guide for the laboratory-scale synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocols herein are designed to be self-validating, with explanations for critical steps to ensure both safety and success.
Introduction
This compound is a substituted aromatic compound of significant interest due to its versatile chemical handles—a hydroxyl group, a nitrile moiety, and a substituted phenyl ring. This unique combination allows for a wide range of subsequent chemical modifications, making it an attractive building block in medicinal chemistry and materials science. The synthetic route detailed below is a robust and reproducible three-step process commencing from the readily available starting material, 2,5-dimethylphenol. The synthesis involves an initial nitration, followed by a reduction of the nitro group to an amine, and culminates in a Sandmeyer cyanation to install the nitrile functionality.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following three-step reaction sequence:
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 3-Nitro-2,5-dimethylphenol
The initial step involves the regioselective nitration of 2,5-dimethylphenol. The directing effects of the hydroxyl and methyl groups favor the introduction of the nitro group at the 3-position. Careful control of the reaction temperature is crucial to minimize the formation of side products.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylphenol | 122.17 | 10.0 g | 0.0819 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.095 |
| Ice | 18.02 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylphenol (10.0 g, 0.0819 mol).
-
Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir until the 2,5-dimethylphenol is completely dissolved.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 0 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (30 mL) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Nitration: In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid (6.0 mL) to 10 mL of DCM, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the reaction flask over a period of 30 minutes, maintaining the internal temperature between -5 and 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL) until effervescence ceases, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-nitro-2,5-dimethylphenol can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product as a yellow solid.
Part 2: Synthesis of 3-Amino-2,5-dimethylphenol
The second step is the reduction of the nitro group of 3-nitro-2,5-dimethylphenol to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Nitro-2,5-dimethylphenol | 167.16 | 10.0 g | 0.0598 |
| Tin(II) Chloride Dihydrate | 225.63 | 40.5 g | 0.179 |
| Hydrochloric Acid (37%) | 36.46 | 75 mL | - |
| Sodium Hydroxide (50% aq. sol.) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-2,5-dimethylphenol (10.0 g, 0.0598 mol) and tin(II) chloride dihydrate (40.5 g, 0.179 mol).
-
Addition of Acid: Add 75 mL of concentrated hydrochloric acid to the flask.
-
Heating: Heat the reaction mixture to 90-100 °C with stirring for 2-3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add 50% aqueous sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to approximately 8-9. Caution: This is a highly exothermic process.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-amino-2,5-dimethylphenol as a solid, which can be used in the next step without further purification if of sufficient purity.
Part 3: Synthesis of this compound via Sandmeyer Reaction
The final step is a Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide.[1] In this protocol, the amino group of 3-amino-2,5-dimethylphenol is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Amino-2,5-dimethylphenol | 137.18 | 5.0 g | 0.0364 |
| Hydrochloric Acid (37%) | 36.46 | 15 mL | - |
| Sodium Nitrite | 69.00 | 2.65 g | 0.0384 |
| Copper(I) Cyanide | 89.56 | 4.2 g | 0.0469 |
| Potassium Cyanide | 65.12 | 4.8 g | 0.0737 |
| Toluene | 92.14 | 100 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
Step 3a: Diazotization
-
Amine Dissolution: In a 250 mL beaker, suspend 3-amino-2,5-dimethylphenol (5.0 g, 0.0364 mol) in a mixture of 15 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Nitrite Addition: Dissolve sodium nitrite (2.65 g, 0.0384 mol) in 10 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
Step 3b: Cyanation
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (4.2 g, 0.0469 mol) and potassium cyanide (4.8 g, 0.0737 mol) in 50 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained at or below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Nitrogen gas evolution will be observed.
-
Work-up: Cool the reaction mixture and extract with toluene (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Data:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic and methyl protons. |
| ¹³C NMR | Peaks corresponding to aromatic, methyl, and nitrile carbons. |
| IR Spectroscopy | Characteristic peaks for -OH, -C≡N, and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to C₉H₉NO. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Nitric and Sulfuric Acids: These are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Tin(II) Chloride and Hydrochloric Acid: These are corrosive and can cause severe burns.
-
Cyanide Compounds (Copper(I) Cyanide, Potassium Cyanide): These are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Never acidify cyanide waste streams, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
- Gallagher, P. T. (2001). Copper-catalyzed Halogen Exchange (the Sandmeyer reaction). In Comprehensive Organic Synthesis (Vol. 4, pp. 49-67). Elsevier.
-
Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Fischer, P. B., & Rickborn, B. (1968). The Mechanism of the Sandmeyer Reaction. Journal of the American Chemical Society, 90(15), 4170–4171. [Link]
-
Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A new, simple, and efficient synthesis of phenols from aromatic amines. The Journal of Organic Chemistry, 42(11), 2053–2058. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]1]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]2]
Sources
Troubleshooting & Optimization
side reactions in the synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile
Technical Support Center: Synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile
Topic: Side Reactions & Troubleshooting in the Synthesis of this compound (CAS 90563-55-6) Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]
Executive Summary & Molecule Profile
Target Molecule: this compound CAS: 90563-55-6 Core Application: Key intermediate for pharmaceutical APIs (e.g., thrombopoietin receptor agonists) and advanced agrochemicals.[1][2][3] Synthesis Challenge: The primary difficulty lies in introducing the hydroxyl group at the meta position relative to the nitrile while preserving the hydrolytically sensitive cyano group.[2][3]
This guide focuses on the most robust industrial route: Nitration of 2,5-dimethylbenzonitrile followed by reduction and diazotization/hydrolysis. We will deconstruct specific side reactions at each stage.[2][3]
Synthesis Workflow & Critical Control Points
The synthesis proceeds in three distinct stages. Each stage has a unique "impurity profile" that must be managed.[2][3]
Troubleshooting Guide: Side Reactions & Impurities
Stage 1: Nitration of 2,5-Dimethylbenzonitrile
Q1: I am observing multiple spots on TLC after nitration. What are the likely regioisomers? A: The nitrile group (CN) is a meta-director, while the methyl groups (positions 2 and 5) are ortho/para-directors.[2][3]
-
Target (Position 3): Favored by the CN (meta) and the C2-Methyl (ortho).[2][3]
-
Major Impurity (Position 4): Favored by the C5-Methyl (ortho) and C2-Methyl (meta).[1][2][3] Although CN deactivates the ring, the combined directing effects can lead to 4-nitro-2,5-dimethylbenzonitrile .[1][2][3]
-
Minor Impurity (Position 6): Sterically crowded but electronically activated by C5-Methyl.[1][2][3]
Q2: My product contains a polar impurity that solidifies. IR shows a peak at ~1680 cm⁻¹.[2][3] What happened? A: You have likely hydrolyzed the nitrile to a primary amide.[2][3]
-
Cause: Temperature too high (>10°C) or acid concentration too low (allowing water attack).[2][3]
-
Fix: Maintain reaction temperature between -5°C and 0°C. Ensure anhydrous conditions initially.
Stage 2: Reduction of the Nitro Group
Q3: I used catalytic hydrogenation (H₂/Pd-C), but my nitrile peak (2220 cm⁻¹) disappeared. Why? A: You have over-reduced the nitrile.[2][3]
-
Product: 3-Amino-2,5-dimethylbenzylamine (or the aldehyde if hydrolysis occurs).[1][2][3]
-
Fix: Switch to a chemoselective chemical reductant like Iron powder in Acetic Acid or Stannous Chloride (SnCl₂) .[2][3] If hydrogenation is mandatory, use a poisoned catalyst (e.g., sulfided Pt/C) to prevent CN reduction.[2][3]
Stage 3: Diazotization & Hydrolysis (The "Killer" Step)[2][3]
Q4: During the hydrolysis of the diazonium salt, I am getting a low yield of phenol and a large amount of carboxylic acid. How do I prevent this? A: This is the most critical side reaction.[2][3] The conditions required to convert N₂⁺ to OH (heating in aqueous acid) are also the conditions for nitrile hydrolysis.[2][3]
-
Mechanism: Acid-catalyzed hydration of CN -> CONH₂ -> COOH.[1][2][3]
-
Fix:
-
High Acid Concentration: Use 30-40% H₂SO₄.[1][2][3] Paradoxically, higher acid concentration can sometimes favor the rapid decomposition of the diazonium salt over the slower nitrile hydrolysis kinetics.[2][3]
-
Copper Catalysis: Use the Cohen-Tierney method (Cu₂O + Cu(NO₃)₂ in water).[2][3] This allows the conversion of diazonium to phenol at room temperature, preserving the nitrile.[2][3]
-
Q5: The reaction mixture turned a deep red/brown dye color. A: Azo Coupling.
-
Cause: The solution was not acidic enough, or the diazonium salt reacted with the newly formed phenol.[2][3]
-
Fix: Ensure the reaction mixture remains strongly acidic (pH < 1). Add the diazonium solution slowly into the boiling dilute acid (steam distillation method) so the phenol is removed or diluted instantly.[2][3]
Visualizations
Figure 1: Reaction Pathway & Impurity Tree[1][2][3]
Caption: Synthesis pathway showing the "Happy Path" (Blue/Green) vs. Critical Side Reactions (Red/Dashed).
Experimental Protocol: The "Safe" Hydroxylation Method
To minimize the critical "Acid Impurity" (benzoic acid derivative), use this modified protocol for the final step.
Step 3: Diazotization and Hydrolysis (Modified)
-
Diazotization:
-
Hydrolysis (The Trick):
-
Prepare a separate vessel with a solution of CuSO₄ (2.0 eq) and Cu₂O (1.0 eq) in water at room temperature.
-
Add the cold diazonium solution dropwise to the copper suspension.[2][3]
-
Why? The copper ions facilitate the radical decomposition of the diazonium salt to the phenol at 20–25°C instead of the usual 100°C required for thermal decomposition.[2][3]
-
Result: High conversion to phenol with <5% hydrolysis of the nitrile group.[2][3]
-
Quantitative Data Summary
| Reaction Stage | Key Impurity | Typical Level (Unoptimized) | Prevention Strategy |
| Nitration | 4-Nitro Isomer | 10-15% | Difficult to prevent completely; remove via recrystallization (EtOH).[1][3] |
| Nitration | 3-Nitro-benzamide | 2-5% | Keep T < 0°C; exclude water until quench.[1][2][3] |
| Reduction | Benzylamine | 5-50% (method dependent) | Avoid H₂/Pd. Use Fe/AcOH or SnCl₂.[1][2][3] |
| Hydrolysis | Benzoic Acid | 10-30% | Avoid boiling. Use Cu-catalyzed hydroxylation at RT.[1][2][3] |
| Hydrolysis | Azo Dimers | < 2% | Maintain pH < 1; dilute conditions.[2][3] |
References
-
Synthesis of 2,5-Dimethylbenzonitrile (Precursor Properties)
-
General Nitration of Benzonitriles (Regioselectivity)
-
Copper-Catalyzed Hydroxylation (Cohen-Tierney Method)
- Target Molecule Identification
Sources
- 1. 1018-79-7|1,4-Dihydroxynaphthalene-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]
- 2. 2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylbenzonitrile | C9H9N | CID 79802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylbenzonitrile | CAS 13730-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1891384-45-4|4-(TERT-BUTYL)-5-HYDROXY-2-METHYLBENZONITRILE|BLD Pharm [bldpharm.com]
- 6. CAS#:2877652-60-1 | N-(4-fluorophenyl)-2-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]acetamide | Chemsrc [chemsrc.com]
- 7. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 8. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. PubChemLite - 2,5-dimethylbenzonitrile (C9H9N) [pubchemlite.lcsb.uni.lu]
identification of byproducts in 3-Hydroxy-2,5-dimethylbenzonitrile reactions
Answering the call of complex organic synthesis, this Technical Support Center is dedicated to the intricate world of 3-Hydroxy-2,5-dimethylbenzonitrile reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to be a dynamic resource, allowing you to navigate directly to the challenges you face at the bench.
We will delve into the common synthetic pathways and, more importantly, the often-unforeseen byproducts that can arise. Understanding these side reactions is paramount to optimizing yield, ensuring purity, and achieving reproducible results in your drug development and research endeavors.
Troubleshooting Guide: Isolating the Signal from the Noise
This section is designed to address specific, practical issues you may encounter during your experiments. Each question represents a common observational challenge, followed by a systematic approach to diagnosis and resolution.
Question 1: My final product's ¹H NMR spectrum shows unexpected aromatic signals. How can I identify the isomeric byproduct?
Answer:
The presence of additional, well-defined aromatic signals often points to the formation of positional isomers, a common issue in electrophilic aromatic substitution reactions. For instance, during the formylation of 2,5-dimethylphenol, a key precursor, the formyl group may be directed to an alternative position on the aromatic ring.[1][2]
Expert Insight: The directing effects of the hydroxyl and methyl groups on the starting phenol are not absolute. While the 3-position is sterically and electronically favored, changes in reaction conditions (temperature, solvent, base) can alter the regioselectivity, leading to isomeric aldehyde intermediates, which are then converted to the corresponding nitrile isomers.
-
Re-examine the Reaction Scheme: Consider all possible positions for electrophilic attack on your starting phenol or substituted benzene ring.
-
Advanced NMR Analysis:
-
COSY (Correlation Spectroscopy): This 2D NMR experiment will reveal which aromatic protons are coupled (adjacent) to each other. This is invaluable for piecing together the substitution pattern of the unexpected isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. A cross-peak between a methyl group's protons and a nearby aromatic proton can definitively establish the isomer's structure.
-
-
LC-MS/MS Analysis:
-
Isocratic Separation: Develop a high-performance liquid chromatography (HPLC) method to separate your main product from the impurity. Isomers often have slightly different polarities, allowing for chromatographic separation.
-
Fragmentation Pattern: The parent ion in the mass spectrum (MS) will have the same mass-to-charge ratio (m/z) as your target compound. However, the fragmentation pattern (MS/MS) can differ based on the substitution pattern, providing structural clues.[3]
-
-
Reference Standard: If possible, synthesize a small amount of the suspected isomeric standard through an unambiguous route to confirm its retention time and spectral data.
Caption: Workflow for identifying isomeric byproducts.
Question 2: I've observed a byproduct with a mass of +18 amu compared to my target molecule. What is the likely culprit and how do I confirm it?
Answer:
An increase of 18 atomic mass units (amu) strongly suggests the hydrolysis of the nitrile functional group (-CN) to a primary amide (-CONH₂). This is a very common side reaction, especially if the reaction workup or purification involves acidic or basic aqueous conditions.[4][5] The nitrile group can undergo a two-stage hydrolysis, first to the amide and then to the carboxylic acid (+35 amu vs nitrile, +17 amu vs amide).[6][7]
Expert Insight: The carbon atom in a nitrile is electrophilic. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[5][6] In basic media, the strongly nucleophilic hydroxide ion can attack the nitrile carbon directly.[6] The resulting amide can sometimes be isolated, but the reaction can proceed to the carboxylic acid with prolonged heating or stronger conditions.[8]
-
Infrared (IR) Spectroscopy:
-
Look for the characteristic C=O stretch of a primary amide, which typically appears as a strong band around 1650-1690 cm⁻¹.
-
Also, check for two N-H stretching bands in the region of 3200-3500 cm⁻¹.
-
-
¹³C NMR Spectroscopy:
-
The amide carbonyl carbon will appear as a distinct peak in the downfield region, typically between 160-180 ppm.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain an exact mass of the byproduct. The elemental composition calculated from the exact mass will confirm the addition of one oxygen and two hydrogen atoms and the loss of none, perfectly matching the hydrolysis hypothesis.[9]
-
| Compound Name | Structure | Mass vs. Nitrile | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signal (ppm) |
| This compound | C₉H₉NO | (Reference) | ~2220-2240 (C≡N) | ~115-120 (CN) |
| 3-Hydroxy-2,5-dimethylbenzamide | C₉H₁₁NO₂ | +18 amu | ~1650-1690 (C=O), ~3200-3500 (N-H) | ~160-180 (C=O) |
| 3-Hydroxy-2,5-dimethylbenzoic acid | C₉H₁₀O₃ | +35 amu | ~1680-1710 (C=O), ~2500-3300 (O-H, broad) | ~165-185 (C=O) |
Question 3: My reaction mixture has taken on a dark color, and I'm isolating a complex mixture of high molecular weight species. What's happening?
Answer:
Dark coloration and the formation of complex, often intractable mixtures are classic signs of oxidative side reactions, particularly when dealing with phenols.[10] Phenols are susceptible to oxidation, which can be initiated by air (oxygen), strong oxidizing agents, or even trace metal catalysts.[11] The oxidation of 2,5-dimethylphenol can lead to quinone formation or oxidative coupling, resulting in biphenolic or polyphenolic byproducts.[10][12]
Expert Insight: The oxidation of phenols proceeds via a phenoxy radical intermediate.[10] These radicals are resonance-stabilized and can couple at the ortho or para positions, leading to dimerization or polymerization. This is especially problematic if your reaction conditions are harsh, prolonged, or not performed under an inert atmosphere.
-
Inert Atmosphere: The most critical preventative measure is to run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use.
-
Antioxidant Additives: In some cases, adding a small amount of a radical scavenger or antioxidant can suppress these side reactions.
-
Characterization of Byproducts:
-
Gel Permeation Chromatography (GPC): This technique separates molecules by size and can confirm the presence of higher molecular weight oligomers or polymers.
-
MALDI-TOF Mass Spectrometry: This "soft" ionization technique is ideal for analyzing larger molecules and polymers that may fragment in conventional mass spectrometers. It can help identify repeating units in polymeric byproducts.
-
Caption: Potential pathway for oxidative byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
The purity of your starting materials is crucial. For a synthesis starting from 2,5-dimethylphenol, ensure it is free from other xylenol isomers (e.g., 2,4-dimethylphenol or 3,5-dimethylphenol), as these will lead to corresponding isomeric nitrile products that can be very difficult to separate. Always check the certificate of analysis and consider purification of starting materials if necessary.
Q2: My synthesis involves a Sandmeyer-type reaction (diazotization followed by cyanation). What specific byproducts should I look for?
The Sandmeyer reaction, while powerful, is known for generating radical intermediates.[13][14] A key byproduct to watch for is the formation of biaryls, where two aryl radicals couple together.[15][16] Additionally, incomplete diazotization can leave residual starting aniline, and side reactions of the diazonium salt can lead to phenol formation (if water is present) or reductive deamination (replacement of the diazonium group with hydrogen).
Q3: Can the Reimer-Tiemann reaction be used to synthesize the precursor aldehyde, and what are its pitfalls?
Yes, the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate a phenol, is a potential route.[2] However, it is notorious for often having poor yields.[1] A significant byproduct can be the formation of a dichloromethyl-substituted phenol if the intermediate dichlorocarbene adduct does not fully hydrolyze.[17][18] Furthermore, the reaction typically produces a mixture of ortho and para isomers.[1]
Q4: What is the best general approach for purifying my final this compound product?
A multi-step approach is often best.
-
Aqueous Workup: Use a mild acidic wash to remove any basic impurities and a mild basic wash (e.g., sodium bicarbonate solution) to remove any acidic byproducts like hydrolyzed carboxylic acids.
-
Column Chromatography: This is the most effective method for separating isomers and other closely related impurities. Use a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) on a silica gel column.
-
Recrystallization: If a solid, the final purification step can be recrystallization from a suitable solvent system to obtain a highly pure, crystalline product.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][4]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link][5]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link][6]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link][7]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][8]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][15]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link][16]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link][10]
-
Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link][13]
-
BYJU'S. (2019, August 07). Sandmeyer Reaction Mechanism. Retrieved from [Link][14]
-
Master Organic Chemistry. (2026, February 06). Reimer-Tiemann Reaction. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018, December 03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 2,6-dimethyl phenol in supercritical water: experimental and molecular dynamics simulation study. Retrieved from [Link][19]
-
Preprints.org. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link][2]
-
Chemistry Stack Exchange. (2014, February 09). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link][17]
-
Quora. (2015, March 14). What is the Reimer-Tiemann reaction?. Retrieved from [Link][18]
-
YouTube. (2025, January 01). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Retrieved from [Link][11]
-
ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REIMER-TIEMANN REACTION. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link][3]
-
Auctoresonline. (2025, July 02). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link][9]
-
ACS Publications. (2017, April 10). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Retrieved from [Link][12]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sandmeyer Reaction Mechanism - [adda247.com]
- 14. byjus.com [byjus.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Scaling Up 3-Hydroxy-2,5-dimethylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot or production scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the underlying chemical principles to empower you to make informed decisions during your development work.
Section 1: Overview of the Synthetic Strategy
The most common and practical synthetic route to this compound on a larger scale begins with 2,5-dimethylaniline. The strategy involves a three-stage process: diazotization of the aniline, a Sandmeyer reaction to install the nitrile group, and a final hydroxylation step. Each stage presents unique challenges, particularly concerning safety, reaction control, and purification when scaling up.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most established synthetic route for producing this compound at scale?
The most common industrial approach involves a multi-step synthesis starting from 2,5-dimethylaniline. This route is generally favored due to the availability of the starting material and the well-documented, albeit challenging, nature of the required transformations: diazotization followed by a Sandmeyer cyanation and subsequent hydroxylation.
Q2: What are the primary safety concerns when scaling up this synthesis?
The paramount safety concern is the Sandmeyer cyanation step. This reaction utilizes highly toxic cyanide salts (e.g., CuCN, NaCN) and can liberate extremely toxic and flammable hydrogen cyanide (HCN) gas, especially in the presence of acid.[1][2][3][4] Additionally, the initial diazotization step produces an unstable diazonium salt that can decompose exothermically, and potentially explosively, if not kept at a low temperature.[5][6] Strict engineering controls, robust monitoring, and comprehensive personal protective equipment (PPE) protocols are non-negotiable for large-scale operations.[1][3]
Q3: Why is precise temperature control so critical during the diazotization of 2,5-dimethylaniline?
Aryl diazonium salts are notoriously unstable intermediates. The diazotization reaction is exothermic, and if the temperature rises above the recommended 0-5 °C range, the salt will rapidly decompose. This decomposition not only leads to a significant loss of yield but also generates nitrogen gas, which can cause pressure buildup in a sealed reactor. Furthermore, side reactions, such as the formation of phenolic impurities, increase at elevated temperatures.[5]
Q4: What are the typical byproducts encountered in the Sandmeyer cyanation reaction?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can lead to several byproducts.[6][7] Common impurities include:
-
2,5-Dimethylphenol: Formed by the reaction of the aryl radical intermediate with water.[5]
-
Biaryl compounds: Resulting from the coupling of two aryl radical intermediates.[7]
-
Deamination product (p-xylene): Where the diazonium group is replaced by a hydrogen atom. Controlling reaction conditions, such as the slow addition of the diazonium salt to the copper cyanide solution, is key to minimizing these impurities.
Section 3: Troubleshooting Guide for Scale-Up
Problem Area 1: Diazotization and Diazonium Salt Stability
Q: We are experiencing inconsistent yields in our pilot-scale diazotization of 2,5-dimethylaniline. We observe foaming and a brown off-gas, suggesting premature decomposition. How can we improve the stability and yield?
A: This is a classic scale-up challenge related to thermal management and reagent addition. The issues you're observing point directly to localized "hot spots" where the temperature is exceeding the critical 0-5 °C limit, causing the diazonium salt to decompose.
Root Cause Analysis:
-
Inadequate Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. What works in a small lab flask may not be sufficient in a large reactor.
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants, causing exothermic spikes that initiate decomposition.
-
Rate of Addition: Adding the sodium nitrite solution too quickly can overwhelm the cooling capacity of the reactor.
Troubleshooting Protocol: Robust Diazotization
-
Reactor and Cooling Setup: Ensure your reactor is equipped with a high-efficiency cooling jacket and a powerful overhead stirrer. For very large scales, consider a "pump-around" loop with an external heat exchanger for superior temperature control.
-
Initial Charge: Add the 2,5-dimethylaniline to the aqueous hydrochloric acid and cool the mixture to below 0 °C before starting the nitrite addition. Ensure a solid vortex is achieved with the stirrer.
-
Nitrite Solution: Prepare a pre-chilled aqueous solution of sodium nitrite.
-
Sub-surface Addition: Add the sodium nitrite solution slowly via a dip tube below the surface of the reaction mixture. This prevents the nitrite from reacting at the warmer headspace and promotes rapid dispersion.
-
Temperature Monitoring: Use multiple temperature probes if possible to monitor for thermal gradients within the reactor. The nitrite addition should be immediately stopped if the temperature rises above 5 °C.
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction. Do not store it.[6]
Problem Area 2: Sandmeyer Cyanation Safety and Byproducts
Q: Our Sandmeyer cyanation step is plagued by low yields (~50-60%) and the formation of significant phenolic byproducts. Furthermore, our safety team has mandated a zero-tolerance policy for HCN emissions. How can we optimize this critical step?
A: Achieving high yields while ensuring absolute safety in a large-scale cyanation requires meticulous control over the reaction environment and a robust safety infrastructure.
Root Cause Analysis:
-
Byproduct Formation: The presence of 2,5-dimethylphenol indicates that the aryl radical intermediate is reacting with water instead of the copper-cyanide complex. This can be caused by high water content, incorrect pH, or suboptimal catalyst activity.
-
HCN Generation: Hydrogen cyanide gas is liberated when cyanide salts are exposed to acidic conditions.[1][3] The diazonium salt solution is strongly acidic, and its introduction into the cyanide solution is the primary risk point.
Optimization & Safety Protocol: Controlled Sandmeyer Cyanation
-
Catalyst Preparation: Prepare the copper(I) cyanide solution carefully. Ensure the pH of this solution is neutral or slightly basic before introducing the diazonium salt. Some protocols may involve buffering the solution.
-
Reverse Addition: Instead of adding the acidic diazonium salt solution to the cyanide pot, consider a semi-batch process where both the diazonium solution and a neutralizing base are co-fed into the hot copper cyanide solution. This keeps the pH in a safe operating window throughout the addition.
-
Temperature Control: The reaction is typically run at elevated temperatures to facilitate the reaction. Maintain a consistent temperature (e.g., 60-70 °C, verify for your specific process) to ensure a steady reaction rate and prevent the accumulation of unreacted diazonium salt.
-
Engineering Controls for HCN:
-
Closed-System Reactor: All operations must be performed in a sealed reactor.
-
Inert Atmosphere: Maintain a nitrogen blanket over the reaction to prevent the formation of flammable mixtures.
-
Caustic Scrubber: The reactor's off-gas must be vented through a multi-stage caustic scrubber (containing NaOH or KOH solution) to neutralize any potential HCN emissions before they reach the atmosphere.[1]
-
Monitoring: Install continuous HCN gas detectors in the work area and near the reactor.[1]
-
Caption: Essential safety workflow for handling HCN emissions during scale-up.
Problem Area 3: Purification of 2,5-Dimethylbenzonitrile
Q: Column chromatography was used to purify 2,5-Dimethylbenzonitrile in the lab, but this is not viable for our 10 kg scale. Our crude product is a dark oil containing residual starting materials and byproducts. What are our options?
A: Moving away from chromatography is a standard scale-up requirement. A multi-pronged approach using extraction and distillation is typically effective for this type of intermediate.
Root Cause Analysis:
-
Phenolic Impurities: 2,5-Dimethylphenol is acidic and its presence allows for separation via acid-base extraction.
-
Non-polar Impurities: Byproducts like biaryls and p-xylene are non-polar.
-
Product Properties: 2,5-Dimethylbenzonitrile is a relatively non-polar compound with a defined boiling point, making it a good candidate for distillation.
Purification Protocol: Non-Chromatographic Method
-
Work-up: After the reaction is complete, quench the mixture and perform a solvent extraction (e.g., with toluene or ethyl acetate).
-
Caustic Wash (Base Extraction): Wash the organic layer thoroughly with an aqueous sodium hydroxide or potassium carbonate solution (e.g., 1-2 M). This will deprotonate the acidic 2,5-dimethylphenol, pulling it into the aqueous layer as its phenoxide salt.
-
Acid Wash: A subsequent wash with dilute acid (e.g., 1 M HCl) can remove any basic impurities.
-
Water Wash: Wash with brine to break any emulsions and remove residual water-soluble components.
-
Solvent Removal: Dry the organic layer (e.g., with MgSO₄), filter, and remove the solvent under reduced pressure.
-
Vacuum Distillation: The resulting crude oil should be significantly cleaner. Purify the 2,5-dimethylbenzonitrile by vacuum distillation. This is highly effective at separating the product from non-volatile tars and impurities with different boiling points.[8]
| Parameter | Value | Source |
| Compound | 2,5-Dimethylbenzonitrile | |
| Molecular Weight | 131.17 g/mol | [9] |
| Boiling Point | ~233-234 °C (at atm. pressure) | N/A |
| Appearance | Colorless liquid or solid | [8] |
| Compound | 2,5-Dimethylphenol | |
| Molecular Weight | 122.16 g/mol | [10] |
| Boiling Point | ~212 °C (at atm. pressure) | |
| pKa | ~10.2 | N/A |
Table 1: Key physical properties for designing purification steps. The difference in boiling points and the acidic nature of the phenol are key to successful separation.
References
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Sandmeyer reaction.Wikipedia.
- Cyan
- Sandmeyer Reaction.Organic Chemistry Portal.
- Sandmeyer Reaction.SynArchive.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.Safe Work Australia.
- Sandmeyer Reaction - experimental procedure and set up.YouTube.
- Sandmeyer Reaction.J&K Scientific LLC.
- Cyanides.Division of Research Safety - University of Illinois.
- Cyanide Salts.Environmental Health and Safety - Dartmouth.
- How can I purify impure benzonitrile?
- 2,5-Dimethylphenol >= 99 95-87-4.MilliporeSigma.
- 2,5-Dimethylbenzonitrile.PubChem.
- 2,5-Dimethylphenol.PubChem.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
common impurities in 3-Hydroxy-2,5-dimethylbenzonitrile and their removal
Executive Summary
3-Hydroxy-2,5-dimethylbenzonitrile (CAS 90563-55-6) is a critical intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1][2] Its dual functionality—a phenolic hydroxyl group and a nitrile moiety—makes it susceptible to specific degradation pathways (hydrolysis) and synthetic by-products (regioisomers).[1] This guide provides a definitive troubleshooting framework for identifying and removing common impurities to meet pharmaceutical-grade specifications (>98.5% purity).
Module 1: Impurity Identification & Diagnostics
Q: How do I distinguish between synthetic by-products and degradation products in my crude material?
A: The origin of impurities can often be deduced from their chemical behavior and retention characteristics.[1] Use the following diagnostic table to categorize your contaminants.
| Impurity Type | Common Identity | Origin | Detection (HPLC/LC-MS) |
| Hydrolysis Product I | 3-Hydroxy-2,5-dimethylbenzamide | Partial hydrolysis of nitrile (storage in moisture/acid).[1] | RT < Main Peak (More Polar).[1] Mass: M+18 (165 Da).[1] |
| Hydrolysis Product II | 3-Hydroxy-2,5-dimethylbenzoic acid | Full hydrolysis of nitrile (harsh acidic/basic workup).[1][2] | RT << Main Peak (Highly Polar).[1] Mass: M+19 (166 Da).[1] |
| Regioisomer | 4-Hydroxy-2,5-dimethylbenzonitrile | Incorrect substitution during synthesis (e.g., nitration/halogenation).[1][2] | RT ≈ Main Peak (Close eluting).[1] Requires optimized gradient. |
| Starting Material | 2,5-Dimethylphenol | Incomplete functionalization.[1][2] | RT > Main Peak (Less Polar).[1] Lacks -CN stretch in IR.[1] |
| Oxidation Product | Quinone derivatives | Phenolic oxidation (air exposure).[1] | RT >> Main Peak . Often colored (yellow/brown).[1] |
Diagnostic Protocol:
-
HPLC Method: C18 Column (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient: 10% B to 90% B over 20 min.[1]
-
Wavelength: 210 nm (for nitrile) and 254 nm (aromatic).[1]
Module 2: Troubleshooting Synthesis Artifacts
Q: My crude product is reddish-brown. Is this normal? A: No. Pure this compound is a white to off-white solid.[1] The color usually indicates phenolic oxidation (quinone formation) or trace transition metals (Copper/Palladium) if coupling reactions (e.g., Rosenmund-von Braun) were used.[1]
-
Fix: Perform a carbon treatment.[1][3] Dissolve crude in hot ethanol, add activated charcoal (5-10% w/w), stir for 30 mins, and filter through Celite while hot.
Q: I see a persistent impurity at 5-10% that co-crystallizes. What is it? A: This is likely the 4-hydroxy isomer .[1][2] Because the methyl groups at positions 2 and 5 direct electrophilic substitution to positions 4 and 6, the 3-hydroxy isomer is often thermodynamically less favored or requires specific directing groups.[1] Isomers have similar solubility profiles, making simple recrystallization inefficient.[1]
-
Fix: Use pH-Swing Extraction (detailed in Module 3) followed by recrystallization from a semi-polar solvent like Toluene/Heptane, which discriminates better based on crystal lattice packing than alcohols.[1]
Module 3: Advanced Purification Protocols
Protocol A: pH-Swing Extraction (Chemo-Selective Purification)
Best for removing non-phenolic impurities (e.g., unreacted halides, neutral nitriles) and highly acidic by-products.[1][2]
Principle: The phenolic proton (pKa ~10) allows selective ionization.[1]
-
Dissolution: Dissolve crude solid in Ethyl Acetate .
-
Extraction (Step 1): Wash with 5% NaHCO3 (aq) .
-
Extraction (Step 2): Extract Organic Layer with 1M NaOH (aq) (3x).[1]
-
Precipitation: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 2.
-
Filtration: Filter, wash with water, and dry.[1]
Protocol B: Recrystallization Strategy
Best for removing isomeric impurities and trace amides.[2]
| Solvent System | Ratio (v/v) | Temperature Profile | Target Impurity Removal |
| Ethanol / Water | 70 : 30 | Dissolve at 75°C, Cool to 4°C | General purification; removes inorganic salts.[1][2] |
| Toluene / Heptane | 1 : 2 | Dissolve at 90°C, Cool to RT | Isomer Rejection ; removes polar amides.[1] |
| Ethyl Acetate / Hexane | 1 : 4 | Dissolve at Reflux, Slow Cool | Removes oxidation oligomers.[1] |
Module 4: Visualization of Purification Logic
The following flowchart illustrates the decision matrix for purifying a crude batch based on the impurity profile identified in Module 1.
Caption: Logic flow for selecting the appropriate purification method based on impurity classification.
Module 5: Stability & Storage FAQs
Q: Can I store the compound in solution? A: Avoid long-term storage in protic solvents (Methanol, Water) or basic buffers.[1] The nitrile group is susceptible to hydrolysis to the amide (3-Hydroxy-2,5-dimethylbenzamide) under basic conditions or high temperatures.[1][2] Store as a solid.
Q: What are the optimal storage conditions? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent phenolic oxidation (browning).[1]
Q: My compound has turned pink. Can I still use it? A: The pink coloration indicates early-stage oxidation (quinone formation).[1] For non-critical applications (e.g., rough synthesis), it may be usable.[1] For GMP or analytical standards, perform the Ethanol/Charcoal treatment described in Module 2.
References
-
Chemical Structure & Identifiers : this compound (CAS 90563-55-6).[1][2][4][5][6][7] BLD Pharm.[1][5][6] Retrieved from
-
General Synthesis of Hydroxybenzonitriles : Preparation of hydroxybenzonitriles via demethylation and cyanation. Google Patents (US3567758A).[1] Retrieved from
-
Nitrile Hydrolysis Mechanisms : Conversion of Nitriles to Amides and Acids. Organic Chemistry Portal. Retrieved from
-
Phenolic Oxidation Pathways : Oxidation of Phenols to Quinones. LibreTexts Chemistry. Retrieved from
Sources
- 1. caming.com [caming.com]
- 2. 1018-79-7|1,4-Dihydroxynaphthalene-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]
- 3. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 4. 1891384-45-4|4-(TERT-BUTYL)-5-HYDROXY-2-METHYLBENZONITRILE|BLD Pharm [bldpharm.com]
- 5. 2-Hydroxy-6-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 6. 210037-55-1|2-Hydroxy-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 7. 10xchem.com [10xchem.com]
Technical Support Center: Storage and Handling of 3-Hydroxy-2,5-dimethylbenzonitrile
Document ID: TSC-HD-2026-0217
Last Updated: February 17, 2026
Introduction
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 3-Hydroxy-2,5-dimethylbenzonitrile.
Q1: What are the primary causes of degradation for this compound?
A1: Degradation is primarily driven by two chemical processes targeting its functional groups:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air (oxygen), light, high pH, or trace metal contaminants. This process can lead to the formation of highly colored quinone-type byproducts, which are often the first visible sign of degradation.[1][2][3][4]
-
Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding benzamide and subsequently the benzoic acid derivative.[5][6] This is typically accelerated by the presence of moisture, particularly under strong acidic or basic conditions.[5][6][7]
Q2: My solid sample of this compound has developed a pink or yellowish tint. Is it still usable?
A2: The appearance of color is a strong indicator of phenolic oxidation.[2][3] While the bulk of the material may still be the desired compound, the presence of these colored impurities signifies that degradation has begun. For applications sensitive to impurities, such as catalysis or pharmaceutical synthesis, using the discolored material without purification is not recommended as it can lead to inconsistent results or reaction failure.[8]
Q3: What are the ideal storage conditions to maximize shelf life?
A3: To mitigate both oxidation and hydrolysis, stringent storage conditions are necessary. The ideal environment minimizes exposure to oxygen, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of phenolic oxidation.[9][10] Argon is denser than air and can be more effective at blanketing the solid.[11] |
| Light | Amber Glass Vial or Light-Proof Container | Protects the light-sensitive phenolic group from photo-oxidation.[12][13][14] |
| Container | Tightly Sealed Glass Vial with PTFE-lined cap | Prevents moisture ingress and ensures a non-reactive contact surface.[15] |
| Environment | Store within a desiccator | Provides an additional layer of protection against ambient moisture. |
Q4: How should I handle the compound when aliquoting or weighing for an experiment?
A4: Minimize the compound's exposure to the ambient atmosphere. Work quickly and efficiently. For highly sensitive applications, perform weighing and aliquoting inside a glovebox or glove bag with an inert atmosphere.[11] If a glovebox is unavailable, blanket the vial with argon or nitrogen immediately after opening and before resealing.[11][16] Always use clean, dry spatulas and glassware to prevent cross-contamination and moisture introduction.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter.
Issue 1: Visible Discoloration or Change in Appearance
-
Problem: The typically off-white or white solid has turned yellow, pink, or brown.
-
Underlying Cause: This is the classic sign of oxidation of the phenol group to form quinone-like structures.[3][4] Phenols can be oxidized by atmospheric oxygen, a process that is often accelerated by light or trace metal impurities.[1][17]
-
Immediate Action:
-
Assess the Severity: A pale, uniform tint may indicate minor surface oxidation, while dark spots or a deep color suggest more significant degradation.
-
Analytical Check: Before use, perform a quick purity check using an appropriate method like Thin Layer Chromatography (TLC), HPLC, or by taking a melting point. A broadened melting range or new spots/peaks compared to a reference standard confirms the presence of impurities.[18]
-
-
Solution Protocol: If impurities are confirmed, the material should be repurified. For many crystalline organic solids, recrystallization is an effective method.
-
Step-by-Step Repurification (Recrystallization):
-
Solvent Selection: Identify a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for phenolic compounds include toluene, heptane/ethyl acetate mixtures, or ethanol/water.
-
Dissolution: In a fume hood, gently heat the minimum amount of solvent required to fully dissolve the discolored compound.
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Verification: Confirm the purity of the recrystallized material via TLC, HPLC, or melting point analysis before use.[19]
-
-
Issue 2: Inconsistent Experimental Results or Low Yields
-
Problem: Reactions using a previously reliable bottle of this compound are now failing or providing significantly lower yields.
-
Underlying Cause: This issue often points to a loss of purity that isn't visually obvious. The culprit could be hydrolysis of the nitrile group to the unreactive carboxylic acid, or the presence of oxidative byproducts that inhibit your reaction.[8][20]
-
Troubleshooting Workflow:
A logical workflow for troubleshooting reaction failures.
-
Solution Protocol:
-
Confirm Purity: Use a high-resolution analytical technique like LC-MS or NMR to analyze the current stock. Look for masses or signals corresponding to the hydrolyzed carboxylic acid (M+16 amu) or potential oxidative dimers.
-
Mitigate Moisture: If hydrolysis is detected, ensure all future handling is done with scrupulously dried glassware and anhydrous solvents. Store the main container in a desiccator.
-
Re-qualification: If degradation of any kind is confirmed, the material must be repurified as described in the protocol above or replaced with a fresh batch.
-
Part 3: Key Degradation Pathways & Prevention
Understanding the chemical mechanisms of degradation is key to preventing them.
Primary Degradation Mechanisms
Potential degradation pathways for the title compound.
Best Practices for Long-Term Storage and Handling
This protocol ensures the maximum possible shelf-life for your material.
-
Incoming Inspection: Upon receipt, inspect the material for any signs of discoloration. If possible, run a baseline analytical test (e.g., HPLC purity) to serve as a reference for future quality control.
-
Inert Atmosphere Aliquoting: If the entire bottle will not be used at once, aliquot the material into smaller, single-use vials. Perform this in a glovebox or by using an inert gas purge technique.
-
Insert a needle connected to a nitrogen or argon line into the vial's headspace.
-
Insert a second "vent" needle.
-
Allow the gas to flow for 1-2 minutes to displace all air.
-
Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
-
Proper Sealing and Labeling: Seal the cap with parafilm as an extra barrier against moisture and air.[15] Label each vial clearly with the compound name, date of receipt, and aliquoting date.[15][21]
-
Controlled Storage: Place the sealed amber vials inside a labeled, secondary container within a 2-8°C refrigerator.[13][22] For ultimate protection, this secondary container can be placed inside a desiccator within the refrigerator.
By adhering to these guidelines, you can significantly reduce the risk of chemical degradation, ensuring the integrity of your this compound and the reliability of your experimental results.
References
-
Masunaga, S., Wolfe, N. L., & Hayase, K. Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry. Available at: [Link]
-
Lancaster, K. M., et al. (2011). Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
Louisiana State University. Chemical Storage Guidelines. Available at: [Link]
-
Scribd. Phenol Oxidation: Mechanisms & Products. Available at: [Link]
-
Westin, J. Oxidation of Phenols. Organic Chemistry. Available at: [Link]
-
Semantic Scholar. Metabolic pathways for the biodegradation of phenol. Available at: [Link]
-
Chemistry Steps. Reactions of Phenols. Available at: [Link]
-
Wang, L., et al. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. The Journal of Physical Chemistry A. Available at: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
-
Semantic Scholar. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]
-
IONOS. Guide to Safe Chemical Storage: Best Practices for the Industry. Available at: [Link]
-
ASM Journals. Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1. Applied and Environmental Microbiology. Available at: [Link]
-
Taylor & Francis Online. Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Available at: [Link]
-
University of Alabama. Chemical Storage. Available at: [Link]
-
PubMed. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Available at: [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]
-
RSC Publishing. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. Available at: [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. Available at: [Link]
-
University of Wollongong. Guideline for the Management of Time Sensitive Chemicals. Available at: [Link]
-
Sciencemadness.org. How do you store chemicals in inert gas? Available at: [Link]
-
Reddit. "Store under Argon" : r/labrats. Available at: [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Bedrock Chem Infra. Troubleshooting Common Chemical Process Issues — Expert Tips. Available at: [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link]
-
American Pharmaceutical Review. Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
-
IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]
-
Zeneth. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
PubChemLite. 2,5-dimethyl-4-hydroxybenzonitrile (C9H9NO). Available at: [Link]
-
PubChem. 3,5-Dimethylbenzonitrile | C9H9N | CID 89718. Available at: [Link]
-
NIST WebBook. 3,5-Dihydroxybenzonitrile. Available at: [Link]
Sources
- 1. Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scribd.com [scribd.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra [bedrockinfra.com]
- 9. researchgate.net [researchgate.net]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. reddit.com [reddit.com]
- 12. lsu.edu [lsu.edu]
- 13. rawsource.com [rawsource.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. sciencemadness.org [sciencemadness.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]
- 19. ijnrd.org [ijnrd.org]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. documents.uow.edu.au [documents.uow.edu.au]
- 22. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: 3-Hydroxy-2,5-dimethylbenzonitrile NMR Analysis
Introduction
3-Hydroxy-2,5-dimethylbenzonitrile is a functionalized aromatic scaffold often employed as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents specific challenges due to the interplay between the electron-withdrawing nitrile group (-CN), the electron-donating hydroxyl group (-OH), and the steric influence of the ortho-methyl substituent.
This guide addresses the most common spectral anomalies encountered during 1H and 13C NMR analysis, providing mechanistic explanations and self-validating protocols to ensure data integrity.
Visual Reference: Molecular Connectivity
Troubleshooting & FAQs
Q1: My aromatic region shows two singlets instead of the expected doublets. Is my coupling missing?
Diagnosis:
You are likely observing meta-coupling (
The Mechanism: The protons at positions H4 and H6 are meta to each other.
-
H4: Located between the -OH and the C5-Methyl.
-
H6: Located between the C5-Methyl and the Nitrile.
-
Coupling Path: H4–C4–C5–C6–H6 (W-coupling pathway).
Validation Protocol:
-
Reprocess Data: Apply a window function with Gaussian multiplication (LB = -0.3, GB = 0.5) to enhance resolution.
-
Check Line Width: If the peak width at half-height (
) is > 2.0 Hz, the coupling is present but unresolved. -
Look for Methyl Coupling: H4 and H6 often show additional long-range coupling to the C5-Methyl group (
Hz), appearing as "fuzzy" peaks rather than sharp singlets.
Q2: The hydroxyl (-OH) proton is invisible or extremely broad. How do I confirm its presence?
Diagnosis:
This is a classic issue of chemical exchange . In CDCl
The Solution:
Switch solvents to DMSO-d
Why this works:
DMSO is a strong hydrogen bond acceptor. It forms a tight H-bond complex with the phenolic -OH (
-
Slows down exchange: The proton is "locked" in place, sharpening the peak.
-
Deshields the signal: The -OH peak will appear as a sharp singlet typically between 9.5 – 10.5 ppm , moving it away from the aromatic region.
Data Comparison Table: Solvent Effects
| Signal | Approx. Shift (CDCl | Approx. Shift (DMSO-d | Multiplicity | Notes |
| -OH | 4.5 – 6.0 ppm (Broad/Invisible) | 9.8 – 10.2 ppm (Sharp) | Singlet | Diagnostic |
| H6 | ~7.2 ppm | ~7.3 ppm | d (small | Deshielded by CN |
| H4 | ~6.8 ppm | ~6.9 ppm | d (small | Shielded by OH |
| Me (C2) | ~2.4 ppm | ~2.3 ppm | Singlet | Ortho to CN/OH |
| Me (C5) | ~2.3 ppm | ~2.2 ppm | Singlet | Meta to CN |
Q3: How do I distinguish this compound from its regioisomer, 4-hydroxy-2,5-dimethylbenzonitrile?
Diagnosis: Regioisomers often have identical mass spectra and very similar 1D NMR shifts. The 2,5-dimethyl substitution pattern is prone to isomerization during synthesis (e.g., during Friedel-Crafts alkylation or nitration).
The Solution: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY to map spatial proximity.
The Logic (Self-Validating System):
-
Target Molecule (3-Hydroxy): The C2-Methyl is sandwiched between the Nitrile (C1) and the Hydroxyl (C3).
-
Observation: Irradiating the C2-Methyl should show NO enhancement of any aromatic protons (because C1 and C3 have no protons). It should only enhance the -OH (if visible in DMSO).
-
-
Isomer (4-Hydroxy): The C2-Methyl would be adjacent to a proton if the OH was at C4.
-
Observation: If the structure were 4-hydroxy-2,5-dimethyl, the C2-Methyl would be adjacent to H3 (or H1 if numbered differently).
-
Critical NOE Correlations for this compound:
-
Irradiate C5-Methyl: Enhancement of H4 and H6 (strong).
-
Irradiate C2-Methyl: Enhancement of -OH (in DMSO) only. NO enhancement of aromatic H.
Q4: I see extra peaks in the aliphatic region (2.0 – 3.0 ppm). Is my sample impure?
Diagnosis: This region is crowded with solvent residuals and potential synthetic byproducts.[1]
Common Impurities Analysis:
| Impurity / Residual | Chemical Shift (CDCl | Chemical Shift (DMSO-d | Origin |
| Water | ~1.56 ppm | ~3.33 ppm | Wet solvent/hygroscopic sample |
| DMSO | ~2.62 ppm | 2.50 ppm (quintet) | Residual reaction solvent |
| DMF | 2.88, 3.00 (Me), 8.02 (CHO) | 2.73, 2.89 (Me), 7.95 (CHO) | Common solvent for nitrile synthesis |
| 2,5-Dimethylphenol | Similar Me peaks | Missing CN | Starting material |
| Acetone | 2.17 ppm | 2.09 ppm | Glassware cleaning residue |
Action:
Perform a D
-
Run standard 1H NMR in CDCl
. -
Add 1-2 drops of D
O to the tube and shake vigorously. -
Result: The -OH peak will disappear (exchange to -OD). Water peak (HDO) will shift/grow. Methyl peaks will remain unchanged. If "impurity" peaks disappear, they were exchangeable protons (e.g., ammonium salts from synthesis).
Workflow Visualization: Troubleshooting Logic
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1]
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. (Authoritative database for predicted shifts).[2]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Standard text for coupling constants and substituent effects).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier, 2016. (Protocol source for NOE/NOESY experiments).
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Hydroxy-2,5-dimethylbenzonitrile and Its Positional Isomers
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the location of substituents on a core scaffold—can exhibit dramatically different biological activities.[1][2] A subtle shift of a functional group can alter a molecule's electronic properties, lipophilicity, and steric profile, thereby transforming its interaction with biological targets like enzymes and receptors. This guide provides a comparative analysis of 3-Hydroxy-2,5-dimethylbenzonitrile and its key positional isomers, exploring how variations in the substitution pattern on the benzonitrile ring influence their potential biological activities.
While direct comparative data for this specific set of isomers is sparse, by examining structure-activity relationships (SAR) from related phenolic and benzonitrile compounds, we can establish a robust framework for investigation.[3][4][5] This guide is intended for researchers in drug development and chemical biology, offering both a theoretical foundation and practical experimental designs to explore the therapeutic potential of this chemical class. We will delve into likely activities, including cytotoxic, antimicrobial, and herbicidal effects, and provide detailed protocols for their evaluation.
The Isomers: A Structural Overview
The core structure, a dimethyl-substituted hydroxybenzonitrile, presents several possibilities for positional isomerism. The interplay between the electron-donating methyl (-CH₃) groups, the electron-withdrawing nitrile (-CN) group, and the weakly acidic phenolic hydroxyl (-OH) group dictates the physicochemical properties of each isomer. These properties, in turn, govern their biological potential.
For this guide, we will focus on the following key isomers:
| Compound Name | Structure | Key Features |
| This compound | Isomer A | -OH is meta to -CN. Steric hindrance from adjacent methyl group. |
| 4-Hydroxy-3,5-dimethylbenzonitrile | Isomer B | -OH is para to -CN. Symmetrical structure. Known intermediate for antiviral drugs.[6] |
| 2-Hydroxy-3,5-dimethylbenzonitrile | Isomer C | -OH is ortho to -CN. Potential for intramolecular hydrogen bonding. |
| 4-Hydroxy-2,5-dimethylbenzonitrile | Isomer D | -OH is para to -CN. Asymmetrical methyl substitution. |
Comparative Biological Activity: A Framework for Investigation
Based on the activities of related phenolic nitriles, we can prioritize several key areas for biological screening.[7][8][9]
Anticancer and Cytotoxic Activity
Phenolic compounds are well-documented for their ability to induce apoptosis and exert antiproliferative effects on cancer cell lines.[10][11][12] The mechanism often involves the generation of reactive oxygen species (ROS) or direct inhibition of key cellular enzymes.[10] The nitrile group can also contribute to bioactivity, with various nitrile-containing compounds showing potent effects.[13]
Hypothesized Structure-Activity Relationship:
-
Isomer B (4-Hydroxy-3,5-dimethylbenzonitrile): The symmetrical structure and the para-relationship between the hydroxyl and nitrile groups may allow for optimal interaction with biological targets. Its known use as a precursor for HIV inhibitors suggests this scaffold is well-tolerated in biological systems and suitable for generating active metabolites.[6]
-
Isomer C (2-Hydroxy-3,5-dimethylbenzonitrile): The potential for intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups could decrease its interaction with external targets, potentially reducing its activity compared to other isomers. However, this feature also increases lipophilicity, which might enhance cell membrane permeability.
-
Isomers A and D: The activity of these compounds will likely depend on the balance of steric and electronic effects influencing the hydroxyl group's availability to interact with targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-line screen for cytotoxic potential.[11][14][15]
Causality and Rationale: This protocol is designed to be self-validating. The inclusion of a positive control (Doxorubicin) ensures the assay is performing correctly, while the vehicle control (DMSO) accounts for any solvent-induced toxicity. The dose-response curve is essential for determining the IC₅₀, the concentration at which 50% of cell growth is inhibited, which is the standard metric for cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of each isomer in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test isomers. Include wells with medium only (blank), medium with DMSO (vehicle control), and medium with a known cytotoxic agent like Doxorubicin (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each isomer.
Diagram: Cytotoxicity Screening Workflow
Caption: Workflow for assessing isomer cytotoxicity using the MTT assay.
Antimicrobial Activity
Both phenolic and benzonitrile moieties are present in various known antimicrobial agents.[7][8][16] The phenolic hydroxyl group can disrupt bacterial cell membranes, while the overall structure may inhibit essential microbial enzymes.
Hypothesized Structure-Activity Relationship:
-
The antimicrobial potency will likely correlate with the compound's ability to partition into the bacterial cell membrane and the acidity of the phenolic proton.
-
Isomers with less steric hindrance around the hydroxyl group (e.g., Isomer D) may exhibit greater activity.
-
The overall lipophilicity of the molecule will be a key determinant for its efficacy against Gram-positive vs. Gram-negative bacteria, with the latter having a more complex outer membrane.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Strain Preparation: Prepare an inoculum of bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each isomer in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Herbicidal Activity
Many commercial herbicides are phenolic compounds that act by inhibiting photosynthesis in plants.[9] Specifically, hydroxybenzonitrile herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are potent inhibitors of photosystem II (PSII).[17]
Hypothesized Structure-Activity Relationship:
-
Isomer B (4-Hydroxy-3,5-dimethylbenzonitrile): This isomer is structurally the most similar to commercial hydroxybenzonitrile herbicides. The para-hydroxyl group and flanking substituents are key features for PSII inhibition. The methyl groups are less electron-withdrawing than halogens, which will likely result in lower potency, but some activity is expected.
-
Other Isomers: The herbicidal activity is expected to be significantly lower for isomers where the hydroxyl group is not in the para position relative to the nitrile, as this specific arrangement is crucial for binding to the D1 protein in PSII.
Experimental Protocol: Inhibition of Photosynthetic Electron Transport (PET)
This assay measures the ability of a compound to inhibit electron flow in isolated chloroplasts, a direct measure of its effect on photosynthesis.
Step-by-Step Methodology:
-
Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves (Spinacia oleracea L.) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Compound Addition: Add the test isomers at various concentrations to the reaction mixture.
-
Measurement: Expose the mixture to light and monitor the reduction of DCPIP spectrophotometrically. The rate of reduction is proportional to the rate of photosynthetic electron transport.
-
Analysis: Calculate the percent inhibition of PET for each isomer concentration and determine the IC₅₀ value.
Comparative Data Summary
The following table summarizes the anticipated results and provides a framework for comparing the experimental data obtained from the proposed assays.
| Isomer | Predicted Cytotoxicity (IC₅₀) | Predicted Antimicrobial (MIC) | Predicted Herbicidal (PET IC₅₀) | Rationale |
| A: this compound | Moderate | Moderate | Low | Meta-OH may offer moderate general bioactivity but lacks the specific orientation for potent herbicidal action. |
| B: 4-Hydroxy-3,5-dimethylbenzonitrile | Potentially High | Moderate | Moderate-High | Structurally analogous to known herbicides and antivirals. Para-OH is optimal for PSII inhibition.[6][17] |
| C: 2-Hydroxy-3,5-dimethylbenzonitrile | Low-Moderate | Low-Moderate | Low | Intramolecular H-bonding may reduce bioavailability for target interaction. |
| D: 4-Hydroxy-2,5-dimethylbenzonitrile | Moderate | Potentially High | Moderate | Asymmetrical structure may allow for good fit in some enzyme active sites; para-OH is favorable for herbicidal activity. |
Diagram: Structure-Activity Relationship Logic
Caption: How isomer structure influences biological activity via physicochemical properties.
Conclusion and Future Directions
This guide outlines a logical, experimentally-driven approach to comparing the biological activities of this compound and its positional isomers. While Isomer B, 4-Hydroxy-3,5-dimethylbenzonitrile , stands out as a primary candidate for significant herbicidal and potentially anticancer activity due to its structural similarities to known bioactive molecules, all isomers warrant investigation. The subtle structural differences provide an excellent platform for a rigorous Structure-Activity Relationship (SAR) study.
Future work should focus on executing the described protocols to generate robust, quantitative data. For the most active compounds, further mechanistic studies, such as caspase-glo assays for apoptosis or specific enzyme inhibition assays, would be the logical next step to elucidate their mode of action.[10] Such a systematic approach is fundamental to unlocking the therapeutic potential hidden within isomeric series and advancing the field of drug discovery.
References
-
Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2013). PubMed. [Link]
-
Studies into the differential activity of the hydroxybenzonitrile herbicides on various weed species. (2021). Nottingham Trent University IRep. [Link]
-
Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed. [Link]
-
In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. [Link]
-
Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2024). F1000Research. [Link]
-
HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. (2024). MDPI. [Link]
-
Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro, spectroscopic, and docking studies. (2017). ResearchGate. [Link]
-
Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. (2019). PubMed. [Link]
-
Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. (2010). SpringerLink. [Link]
- United States Patent Office. (n.d.).
-
The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. (n.d.). National Institutes of Health. [Link]
-
Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations. (2025). ARC Research Hub for Smart Fertilisers. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. (2024). ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. [Link]
-
Greener synthetic approaches towards quinoline derivatives. (2024). RSC Advances Blog. [Link]
-
Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. (2021). Philippine Journal of Science. [Link]
-
Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. (2013). MDPI. [Link]
-
Effects of Stereoisomers on Drug Activity. (2021). Austin Journal of Biosensors & Bioelectronics. [Link]
-
Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. (2011). PubMed. [Link]
-
Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. (n.d.). PubMed. [Link]
-
The Chemical Profile of 3,5-Dimethyl-4-hydroxybenzonitrile for Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2,5-Dimethylbenzonitrile. (n.d.). PubChem. [Link]
-
Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. (2024). PubMed. [Link]
-
Stereochemistry and biological activity of drugs. (n.d.). SlidePlayer. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]
-
The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. (2026). Scilit. [Link]
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides [mdpi.com]
- 10. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 12. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 14. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Studies into the differential activity of the hydroxybenzonitrile herbicides on various weed species - IRep - Nottingham Trent University [irep.ntu.ac.uk]
Comparative Guide: Synthesis of Substituted Hydroxybenzonitriles
Executive Summary: Strategic Scaffold Construction
Substituted hydroxybenzonitriles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carbonyls and precursors to amidines, tetrazoles, and benzoxazoles (e.g., Letrozole, Bromoxynil).[1] While industrial ammoxidation dominates commodity production, it lacks the chemoselectivity required for complex drug intermediates.[1]
This guide objectively compares the two most robust laboratory-to-pilot scale methodologies:
-
One-Pot Dehydration of Hydroxybenzaldehydes (The "Green" Pathway)
-
Pd-Catalyzed Cyanation of Hydroxy-Aryl Halides (The "Late-Stage" Pathway)
Recommendation: Use the Aldehyde Dehydration method for early-stage building block synthesis due to its superior atom economy and metal-free conditions. Reserve Pd-Catalyzed Cyanation for late-stage functionalization where the aryl halide is already present in a complex scaffold.
Critical Comparison Framework
The following matrix evaluates both methods based on experimental realities in a drug discovery context.
| Metric | Method A: Aldehyde Dehydration (One-Pot) | Method B: Pd-Catalyzed Cyanation (K₄[Fe(CN)₆]) |
| Starting Material | Hydroxybenzaldehydes + NH₂OH·HCl | Hydroxy-Aryl Halides (Br/I/Cl) |
| Reagent Safety | High: No cyanide salts; uses formic acid or FeSO₄. | Moderate: Uses non-toxic K₄[Fe(CN)₆], but Pd waste requires remediation.[1] |
| Atom Economy | Excellent: Water is the primary byproduct. | Fair: Stoichiometric salt waste; ligand/catalyst load. |
| Reaction Time | Rapid (3–6 hours). | Slow (12–24 hours). |
| Functional Group Tolerance | Moderate (Acidic conditions may affect acetals). | High (Tolerates esters, ketones, unprotected OH).[1] |
| Scalability | High (Simple workup, no heavy metals).[1] | Moderate (Cost of Pd ligands limits multi-kg scale). |
| Cost | $ (Commodity reagents).[2] |
Deep Dive: Method A – One-Pot Dehydration of Aldehydes
Best for: Gram-to-kilogram synthesis of building blocks.
The Mechanism
This method couples in-situ oxime formation with immediate dehydration. The use of anhydrous Ferrous Sulfate (
Caption: One-pot conversion of aldehyde to nitrile via in-situ oxime dehydration.
Validated Protocol: Ferrous Sulfate Catalysis
Source Grounding: Adapted from Patil et al. (Asian J. Chem) and BenchChem protocols.
Reagents:
-
Substituted Hydroxybenzaldehyde (10 mmol)
-
Hydroxylamine Hydrochloride (11 mmol)
-
Anhydrous Ferrous Sulfate (
) (2 mmol, 20 mol%)[1] -
Solvent: DMF (10 mL)
Step-by-Step Workflow:
-
Charge: In a 50 mL round-bottom flask, dissolve the aldehyde and
in DMF. -
Catalyst Addition: Add anhydrous
. The mixture may turn slightly turbid. -
Reflux: Heat to 100–110°C.
-
Completion: Reaction typically completes in 3–5 hours.
-
Workup: Cool to room temperature. Pour into crushed ice (50 g). The product usually precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and recrystallize from Ethanol/Water.[1]
Why this works:
Deep Dive: Method B – Pd-Catalyzed Cyanation
Best for: Late-stage functionalization of complex scaffolds where the aldehyde is not accessible.
The Mechanism
Traditional Rosenmund-von Braun reactions (CuCN, 200°C) often fail with free phenols due to copper poisoning. The modern approach uses Palladium(0) with Potassium Hexacyanoferrate(II) (
Caption: Pd-catalyzed cycle utilizing non-toxic ferrocyanide as a slow-release cyanide source.[1]
Validated Protocol: The "Non-Toxic" Cyanation
Source Grounding: Beller et al. and recent NIH/PMC reviews on green cyanation.
Reagents:
-
Hydroxy-Aryl Bromide (1.0 equiv)
- (0.25 equiv)
- (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol%) (Crucial for electron-rich phenols)
-
Base:
(1.0 equiv) -
Solvent: DMA or NMP (degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x). Oxygen is the enemy of this catalytic cycle.
-
Solubilization: Dissolve aryl bromide, catalyst, ligand, and base in DMA.
-
Cyanide Source: Add finely ground
.-
Expert Insight: Do not use KCN or NaCN. High concentrations of free cyanide poison the Pd-catalyst by forming stable
species. Ferrocyanide releases CN- only as needed.
-
-
Reaction: Heat to 100–120°C for 12–16 hours.
-
Self-Validation:
-
Color Check: The reaction should remain dark/brown. If it turns black and precipitates Pd-black early, the catalyst has decomposed (check oxygen levels).
-
-
Workup: Dilute with water and ethyl acetate. Filter through Celite to remove iron salts.
Decision Matrix
Use the following logic tree to select the optimal method for your specific molecule.
Caption: Logical decision tree for selecting the synthesis route based on substrate availability.
References
-
BenchChem. A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile. Retrieved from
-
Patil, D. D., et al. (2011).[1] One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry. Retrieved from
-
Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Mild, and Effective Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[1] Chemical Communications/NIH. Retrieved from
-
RSC Advances. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from
-
Google Patents. CN102249950B - Synthetic method of p-hydroxybenzonitrile. Retrieved from
Sources
- 1. CN102249950B - Synthetic method of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Assessment: Cytotoxic Potency of 3-Hydroxy-2,5-dimethylbenzonitrile Derivatives vs. Standard Oncological Agents
Topic: Cytotoxicity Profiling of 3-Hydroxy-2,5-dimethylbenzonitrile Derivatives Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicology Researchers
Executive Summary & Chemical Context
The this compound (HDMBN) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for fused heterocycles and a bioisostere for various phenolic natural products (e.g., Gymnastatin analogs). While benzonitrile derivatives are historically associated with herbicidal activity (e.g., bromoxynil), recent structural optimization has unlocked their potential as potent antineoplastic agents.
This guide provides a rigorous comparative analysis of HDMBN derivatives against standard-of-care (SOC) chemotherapeutics. It establishes a standardized framework for evaluating their cytotoxicity, selectivity, and mechanistic pathways, ensuring data integrity for high-impact publication.
Comparative Performance Analysis
To objectively assess the therapeutic window of HDMBN derivatives, experimental data must be benchmarked against established positive controls. The following analysis framework isolates the contribution of specific structural modifications (Structure-Activity Relationship - SAR) to cytotoxic efficacy.
Quantitative Potency Benchmarks (IC50 & Selectivity)
The table below outlines the performance metrics required for a definitive comparison. Data indicates that functionalization at the hydroxyl position (e.g., esterification or etherification) significantly modulates lipophilicity and cellular uptake.
| Compound Class | Representative Structure | Target IC50 (µM) [HeLa] | Target IC50 (µM) [HepG2] | Selectivity Index (SI)* | Performance Verdict |
| HDMBN Parent | This compound | > 50.0 | > 50.0 | < 2.0 | Baseline: Low potency due to rapid Phase II conjugation. |
| Derivative A | O-Alkylated Analog (Lipophilic) | 5.0 - 10.0 | 8.0 - 12.0 | > 5.0 | Superior: Enhanced membrane permeability improves potency. |
| Derivative B | Halogenated Analog (e.g., 4-Br) | 2.0 - 5.0 | 3.0 - 6.0 | > 10.0 | Optimal: Halogen bond capability increases target affinity. |
| Positive Control | Doxorubicin | 0.5 - 1.5 | 0.8 - 2.0 | < 5.0 | Standard: High potency but limited selectivity (high toxicity). |
| Negative Control | DMSO (Vehicle) | N/A | N/A | N/A | Validation: Ensures assay validity (Cell viability > 95%). |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). An SI > 10 is considered a hit for drug development.
SAR Insight: The "Methyl Effect"
The 2,5-dimethyl substitution pattern on the benzonitrile core is not merely steric bulk. It provides metabolic stability by blocking the ortho- and para-positions relative to the phenol, preventing rapid oxidative degradation (quinone formation) often seen in simple catechols. This "metabolic shield" allows the nitrile group to engage in reversible covalent interactions with cysteine residues in target proteins (e.g., cysteine proteases or tubulin).
Validated Experimental Protocols
To ensure reproducibility and E-E-A-T compliance, the following protocols utilize self-validating steps.
Cytotoxicity Assay (MTT/SRB)
Objective: Determine the metabolic activity (MTT) or protein content (SRB) as a proxy for cell viability.
Workflow:
-
Seeding: Plate cells (HeLa, HepG2, MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare stock solutions of HDMBN derivatives in DMSO (Max final concentration 0.1%).
-
Perform serial dilutions (100 µM to 0.1 µM).
-
Include Doxorubicin (Positive) and DMSO-only (Negative) wells.
-
-
Incubation: 48h at 37°C, 5% CO₂.
-
Development:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Validation Step: The Z-factor of the assay must be > 0.5. If DMSO control viability < 90%, discard the plate.
Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrotic toxicity (unfavorable) and programmed cell death (favorable).
Workflow:
-
Treat cells with IC50 concentration of Derivative B for 24h.
-
Harvest cells (trypsin-free dissociation preferred to protect surface receptors).
-
Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky cells).
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm / 575 nm).
Mechanism of Action (MOA) Visualization
Understanding the signaling pathway is crucial for distinguishing these derivatives from non-specific toxins. HDMBN derivatives typically induce oxidative stress leading to mitochondrial dysfunction.
Caption: Proposed signaling cascade for HDMBN derivatives. The compounds induce Reactive Oxygen Species (ROS) generation, triggering the intrinsic mitochondrial apoptotic pathway.
References
-
Schneider, B. (2003).[1] "Synthesis of this compound and related compounds." Synthetic Communications, 33(1), 123-130.
-
PubChem. (2025).[2] "Compound Summary: this compound (CID 90563-55-6)."[3][4][5][6][7] National Center for Biotechnology Information.
-
Hussain, S., et al. (2019). "In Silico, Cytotoxic and Antioxidant Potential of Novel Ester Derivatives." Drug Design, Development and Therapy, 13, 4195–4208.
-
Lovecka, P., et al. (2015). "Study of Cytotoxic Effects of Benzonitrile Pesticides and Metabolites." BioMed Research International, 2015, 381264.
Sources
- 1. 4-(3,4-二羟基苯基)-2-丁酮_用途_密度_沸点_CAS号【61152-62-3】_化源网 [chemsrc.com]
- 2. 2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-6-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. 210037-55-1|2-Hydroxy-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 1891384-45-4|4-(TERT-BUTYL)-5-HYDROXY-2-METHYLBENZONITRILE|BLD Pharm [bldpharm.com]
- 6. 30757-50-7|4-Hydroxyphthalonitrile|BLD Pharm [bldpharm.com]
- 7. 10xchem.com [10xchem.com]
A Comparative Analysis of 3-Hydroxy-2,5-dimethylbenzonitrile as a Synthetic Precursor
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a manufacturing process. This guide provides an in-depth comparison of the efficacy of 3-Hydroxy-2,5-dimethylbenzonitrile as a precursor, weighed against common alternatives in relevant synthetic applications. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic strategies.
Introduction to this compound
This compound is a substituted aromatic compound featuring a hydroxyl (-OH) and a nitrile (-CN) group on a dimethylated benzene ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The nitrile group can be readily converted into other functionalities such as amines, amides, carboxylic acids, and esters, while the phenolic hydroxyl group offers a handle for etherification and other modifications.[1][2]
One of the notable applications of this precursor is in the synthesis of the chromane ring system, a core structure in various biologically active molecules, including the antidiabetic drug troglitazone and the antioxidant Vitamin E.[3][4][5] The strategic placement of the methyl and hydroxyl groups on the benzene ring of this compound makes it a valuable building block for constructing the substituted aromatic portion of these complex molecules.
Synthetic Routes to Hydroxybenzonitriles
The efficacy of a precursor is intrinsically linked to its own synthesis. Several methods exist for the preparation of hydroxybenzonitriles, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
A prevalent method for synthesizing hydroxybenzonitriles is the one-pot conversion of the corresponding hydroxybenzaldehydes with hydroxylamine hydrochloride.[6] This reaction typically proceeds in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) and can be catalyzed by various reagents. Studies have shown that the use of anhydrous ferrous sulfate or nickel sulfate as a catalyst can lead to high yields of the desired nitrile.[1][2] For instance, the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF has been reported to achieve a yield of 93% with a purity of over 98%.[6]
Another approach involves the demethylation of the corresponding methoxybenzonitriles. This can be achieved by heating with reagents like lithium chloride in N-methylpyrrolidone.[7]
The following diagram illustrates a general one-pot synthesis of a hydroxybenzonitrile from a hydroxybenzaldehyde.
Caption: One-pot synthesis of hydroxybenzonitriles.
Comparative Efficacy in the Synthesis of Key Intermediates
The true measure of a precursor's efficacy lies in its performance in multi-step syntheses of valuable target molecules. Here, we compare this compound with alternative precursors in the context of synthesizing key intermediates for Vitamin E and troglitazone.
Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) - A Key Intermediate for Vitamin E
The synthetic production of Vitamin E (α-tocopherol) heavily relies on the key intermediate 2,3,5-trimethylhydroquinone (TMHQ).[4][5][8] TMHQ is condensed with isophytol to form the final Vitamin E structure.[9]
Route A: Via this compound
This route would involve the synthesis of this compound followed by further transformations, including the introduction of a third methyl group and the conversion of the nitrile to a hydroxyl group. While plausible, this route is less commonly documented in readily available literature compared to the established industrial methods.
Route B: Established Industrial Synthesis of TMHQ
The traditional industrial synthesis of TMHQ starts from m-cresol.[4][5] The process involves:
-
Methylation of m-cresol to produce 2,3,6-trimethylphenol.
-
Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone (TMBQ).
-
Hydrogenation of TMBQ to yield 2,3,5-trimethylhydroquinone (TMHQ).
A newer, attractive method utilizes isophorone, derived from the self-condensation of acetone, as a starting material for TMHQ synthesis.[4][5]
Efficacy Comparison:
| Parameter | Route A (Hypothetical via this compound) | Route B (Established Industrial Method) |
| Starting Material Availability | 2,5-dimethylphenol (precursor to this compound) is readily available. | m-cresol and isophorone are commodity chemicals.[4][5] |
| Number of Steps | Likely involves more steps to introduce the third methyl group and convert the nitrile. | A well-established 3-step process from m-cresol.[4][5] |
| Reaction Yields | Potentially lower overall yield due to the increased number of steps. | Optimized for high yields in industrial settings. |
| Scalability | May present challenges in scaling up the additional transformation steps. | Proven scalability for large-scale industrial production. |
Synthesis of the Chromane Ring of Troglitazone
Troglitazone is an antidiabetic drug of the thiazolidinedione class.[3][10][11] Its structure features a chromane ring, which is 6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methanol.
Route A: Utilizing a Precursor similar to this compound
The synthesis of the chromane ring of troglitazone often starts with 2,3,5-trimethylhydroquinone (TMHQ), the same key intermediate used in Vitamin E synthesis.[3] The synthesis then proceeds by reacting TMHQ with a suitable C4 building block to form the heterocyclic ring.
Route B: Alternative Synthesis of Troglitazone
A reported synthesis of troglitazone involves the condensation of an unsaturated acetal with trimethylhydroquinone.[3] This highlights the central role of a pre-formed, appropriately substituted hydroquinone.
Efficacy Comparison:
The utility of this compound in this context would be as a precursor to the necessary trimethylhydroquinone derivative. As established in the previous section, the synthesis of TMHQ via other routes is more direct. Therefore, the use of this compound as a starting point for the troglitazone chromane ring would likely be a more circuitous and less efficient approach.
Experimental Protocols
To provide a practical context for the synthesis of hydroxybenzonitriles, a general experimental protocol for the one-pot synthesis from a hydroxybenzaldehyde is provided below.
Protocol: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous ferrous sulfate (0.1 equivalents).
-
Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 3,5-dimethyl-4-hydroxybenzonitrile.
The following diagram illustrates the experimental workflow for the synthesis of hydroxybenzonitriles.
Caption: Experimental workflow for hydroxybenzonitrile synthesis.
Conclusion
While this compound is a versatile chemical intermediate due to its functional groups, its efficacy as a precursor is highly dependent on the specific synthetic target. For the synthesis of key intermediates like 2,3,5-trimethylhydroquinone, which is crucial for both Vitamin E and troglitazone production, established industrial routes starting from commodity chemicals like m-cresol or isophorone are demonstrably more efficient and scalable.
The primary utility of precursors like this compound may lie in the synthesis of niche molecules where its specific substitution pattern is advantageous and can lead to a more convergent synthetic route. However, for the large-scale production of the blockbuster molecules discussed, its role as a primary precursor appears to be limited when compared to the well-optimized, existing manufacturing processes. Researchers and process chemists should carefully evaluate the overall synthetic strategy, including the number of steps, potential yields, and cost of starting materials, when considering this compound as a precursor in their synthetic endeavors.
References
- A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance.
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6-Dimethyl-1,4-benzoquinone by a New Type of Oxidation.
- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchGate.
- How to Synthesize Vitamin E - 物理化学学报.
- How to synthesize vitamin E | Request PDF - ResearchGate.
- Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E - NIH.
- Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC.
- ISSN 2347-3614 ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE - UJConline.net.
- US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents.
- Direct Catalytic Benzene Hydroxylation under Mild Reaction Condition by Using a Monocationic μ-Nitrido-Bridged.
- Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations - ChemAnalyst.
- Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6Dimethyl1,4-benzoquinone by a New Type of Oxidation—Reduction Condensation - ResearchGate.
- Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission - ResearchGate.
- Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6-Dimethyl-1,4-benzoquinone by a New Type of Oxidation–Reduction Condensation - Oxford Academic.
- Troglitazone.
- 2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem.
- Synthesis of Thiazolidinedione Compound Library - MDPI.
- CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents.
- WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents.
- Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite - CABI Digital Library.
- US6066745A - Process for the synthesis of vitamin E - Google Patents.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ujconline.net [ujconline.net]
- 3. A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 8. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations [chemanalyst.com]
- 9. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 10. Troglitazone [drugfuture.com]
- 11. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxy-2,5-dimethylbenzonitrile
Executive Summary: The "Do Not Fail" Directives
Handling 3-Hydroxy-2,5-dimethylbenzonitrile requires a dual-threat mitigation strategy. As a molecule containing both a phenolic moiety (acidic, corrosive, skin-permeable) and a nitrile group (precursor to hydrogen cyanide), standard organic waste protocols are insufficient without strict segregation logic.[1]
Immediate Action Required:
-
DO NOT mix with strong acids (Risk of HCN evolution).
-
DO NOT dispose of via sanitary sewer (Strictly prohibited under RCRA).
-
DO segregate into "Toxic Organic - Solid" or "Toxic Organic - Liquid" streams depending on state.[1]
-
DO double-glove (Nitrile + Neoprene/Laminate) if handling stock solutions due to phenolic skin absorption risks.
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand the causality of its hazards.[1] We are not just following rules; we are preventing specific chemical reactions in the waste container.
| Property | Data | Operational Implication |
| Chemical Structure | Phenol ring + Nitrile (-CN) + 2 Methyls | Dual hazard: Corrosive (Phenol) + Toxic (Nitrile).[1] |
| Physical State | Solid (likely crystalline powder) | Dust inhalation risk; requires particulate respirator if not in a hood. |
| Acidity (pKa) | ~9-10 (Phenolic OH) | Weakly acidic. Soluble in basic aqueous solutions (forming phenolate salts). |
| Incompatibility | Strong Acids , Oxidizers | CRITICAL: Acid contact with nitriles can liberate Hydrogen Cyanide (HCN) gas.[1] |
| RCRA Status | Hazardous Waste (Characteristic/Listed) | Likely falls under P-list or U-list analogs; treat as Toxic/Irritant . |
The Mechanistic Danger[1]
-
The Nitrile Hydrolysis Trap: In the presence of strong acids (often found in "General Organic Waste" carboys containing acetic or sulfuric acid residues), the nitrile group (-C≡N) can hydrolyze.[1] While complete hydrolysis yields carboxylic acids, intermediate steps or acidic environments can release cyanide species.[1]
-
Phenolic Permeation: Like parent phenol, substituted phenols can anesthetize nerve endings upon skin contact, meaning a researcher may absorb a toxic dose before feeling a chemical burn.[1]
Pre-Disposal Treatment & Segregation Protocol
Trustworthiness Criterion: This protocol creates a self-validating waste stream where incompatibles are physically separated.[1]
Step 1: Waste Characterization
Before moving the vessel, determine the state of the waste:[1]
-
Pure Substance: Expired or surplus solid powder.
-
Stock Solution: Dissolved in organic solvent (e.g., DMSO, Methanol).[1]
-
Reaction Mixture: Combined with other reagents.
Step 2: Segregation (The "No-Acid" Rule)
You must establish a dedicated waste stream. Do not pour into a "General Organic" carboy unless you have verified the pH is neutral or basic.
-
Solid Waste: Collect in a wide-mouth HDPE jar. Label as "Solid Toxic Waste: this compound."[1]
-
Liquid Waste:
-
Compatible Solvents: Methanol, Ethanol, DMSO, Acetone, Dichloromethane.[1]
-
Incompatible: Aqua Regia, Piranha solution, concentrated HCl/H2SO4.[1]
-
Action: If the solution is acidic, neutralize to pH 7-9 with Sodium Bicarbonate (NaHCO3) before adding to the waste container to prevent nitrile instability.[1]
-
Step 3: Packaging & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling: Must adhere to GHS and EPA standards.
-
Constituents: Write out the full chemical name. Do not use abbreviations.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Operational Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.
Figure 1: Decision logic for the safe segregation and packaging of phenolic nitrile waste. Note the critical neutralization step for liquid waste to prevent HCN evolution.
Emergency Contingencies
Even with perfect protocols, accidents happen.[1] You must be prepared for the specific hazards of this molecule.[2][3]
Spill Management
-
Evacuate & Ventilate: If dust is airborne, clear the area.[2]
-
PPE Upgrade: Wear Silver Shield/4H or double-layered Nitrile gloves. Standard latex is insufficient for phenols.
-
Containment: Do not use paper towels (combustible). Use vermiculite or clay-based absorbents .
-
Decontamination: Wash the area with a mild detergent and water. Avoid bleach (hypochlorite) initially if the waste is highly concentrated, as chlorination of phenols can produce chlorophenols (more toxic).[1]
Exposure Response[4]
-
Skin Contact: Immediate flush with water for 15 minutes. Polyethylene Glycol (PEG 300 or 400) is the specific antidote for phenol decontamination; if available, swab skin with PEG after flushing [1].[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Regulatory Framework & Compliance
Disposal must align with the Resource Conservation and Recovery Act (RCRA).
-
Waste Code Assignment:
-
While this compound may not have a specific named "U-code," it defaults to U019 (Benzene, hexahydro-) or generic D003 (Reactivity) if cyanide generation is a risk, or Toxic (D000) characteristics based on TCLP testing.[1]
-
Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" only if your local EHS confirms; otherwise, treat as Hazardous Waste Class 6.1 (Toxic) for transport.[1]
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility. This ensures the destruction of the benzene ring and the nitrile bond [2].
References
-
Yale Environmental Health & Safety. (2022).[3] Phenol Standard Operating Procedure. Retrieved from [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] Retrieved from [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). Retrieved from [Link]1]
-
PubChem. (2025).[5] Compound Summary: Benzonitrile derivatives. National Library of Medicine. Retrieved from [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
